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  • Product: Hydrazine-15N2 dihydrochloride
  • CAS: 287488-18-0

Core Science & Biosynthesis

Foundational

Synthesis and Purification of Hydrazine-15N2 Dihydrochloride: A Comprehensive Technical Guide

Introduction Hydrazine-15N2 dihydrochloride (15N2H6Cl2) is a critical isotopically labeled reagent utilized extensively in mechanistic chemical biology, pharmaceutical synthesis, and environmental nitrogen cycle tracing....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydrazine-15N2 dihydrochloride (15N2H6Cl2) is a critical isotopically labeled reagent utilized extensively in mechanistic chemical biology, pharmaceutical synthesis, and environmental nitrogen cycle tracing. Its application as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS) has revolutionized the quantification of trace hydrazine in complex biological matrices, such as those involving anaerobic ammonium-oxidizing (anammox) bacteria[1].

While hydrazine hydrate is a volatile, highly reactive, and easily oxidized liquid, converting it to the dihydrochloride salt provides a stable, easily weighable, and oxidation-resistant solid. This structural stabilization makes it the preferred form for rigorous analytical workflows and long-term storage.

Mechanistic Causality in Synthesis

The synthesis of 15N-labeled hydrazine requires a strategy that maximizes isotopic atom economy. The traditional Raschig process, which relies on the oxidation of ammonia by hypochlorite, is suboptimal for isotopic labeling due to the statistical scrambling of nitrogen atoms and the requirement for a large excess of 15N-ammonia.

Instead, the modified Hoffmann-type rearrangement of 15N-urea is the industry standard[2]. In this pathway, 15N-urea is reacted with alkaline sodium hypochlorite. The reaction proceeds via an N-chloro-15N-urea intermediate, which undergoes a base-promoted rearrangement to form 15N2-hydrazine hydrate. This method guarantees that both 15N atoms from a single urea molecule are incorporated into the final hydrazine product, ensuring an isotopic purity of ≥98 atom % 15N.

Mechanism Urea 15N-Urea (15NH2-CO-15NH2) NChlorourea N-Chloro-15N-urea (15NH2-CO-15NHCl) Urea->NChlorourea NaOCl (Chlorination) HydrazineHydrate 15N2-Hydrazine Hydrate (15N2H4 • H2O) NChlorourea->HydrazineHydrate NaOH, 100°C (Hoffmann Rearrangement) Salt 15N2-Hydrazine Dihydrochloride (15N2H6Cl2) HydrazineHydrate->Salt + 2 HCl (Precipitation)

Caption: Reaction mechanism for the synthesis of Hydrazine-15N2 dihydrochloride from 15N-urea.

Experimental Protocol: Synthesis and Purification

Disclaimer: Hydrazine and its salts are highly toxic and potentially carcinogenic. All procedures must be conducted in a fume hood using appropriate PPE.

Step 1: Preparation of Alkaline Hypochlorite A solution of sodium hypochlorite (NaOCl) is prepared and chilled to 0–5 °C. Sodium hydroxide (NaOH) is added to maintain high alkalinity. Causality: High pH is crucial to suppress the formation of unwanted chloramines and to drive the subsequent rearrangement efficiently.

Step 2: Urea Condensation 15N-Urea is dissolved in a minimal amount of water and added dropwise to the chilled alkaline hypochlorite solution. Causality: The temperature must be strictly controlled below 10 °C during addition to prevent premature thermal decomposition of the unstable N-chloro intermediate[2].

Step 3: Thermal Rearrangement and Distillation Once the addition is complete, the reaction mixture is rapidly heated to 100 °C. Causality: This thermal shock initiates the Hoffmann rearrangement, converting the intermediate into 15N2-hydrazine hydrate. The hydrate is then separated from the reaction matrix (which contains NaCl and Na2CO3) via fractional distillation. Self-Validation Check: The successful generation of hydrazine hydrate is confirmed by the collection of a highly refractive distillate boiling around 118–120 °C.

Step 4: Precipitation of the Dihydrochloride Salt The distilled 15N2-hydrazine hydrate is collected in an ice-cooled receiving flask. To form the dihydrochloride salt, concentrated hydrochloric acid (37%) is added dropwise under continuous stirring until the pH reaches 1-2. Causality: The excess hydrogen chloride depresses the solubility of the salt, driving the quantitative precipitation of 15N2H6Cl2[3].

Step 5: Crystallization and Recovery The solution is cooled to 0 °C to maximize the yield of the crystalline precipitate. The crystals are collected via vacuum filtration, washed with ice-cold absolute ethanol to remove residual water and impurities, and dried under high vacuum[3].

Workflow Prep 1. Reagent Prep Alkaline NaOCl & 15N-Urea React 2. Reaction 0-5°C then heat to 100°C Prep->React Distill 3. Distillation Collect 15N2-Hydrazine Hydrate React->Distill Acidify 4. Acidification Add conc. HCl to pH 1-2 Distill->Acidify Crystallize 5. Crystallization Cool to 0°C & Filter Acidify->Crystallize Dry 6. Purification Wash with Ethanol & Vacuum Dry Crystallize->Dry

Caption: Step-by-step experimental workflow for the synthesis and purification of the dihydrochloride salt.

Analytical Validation & Quality Control

The purified Hydrazine-15N2 dihydrochloride must be validated for both chemical and isotopic purity. The dihydrochloride salt typically decomposes at 200 °C and exhibits a characteristic M+2 mass shift in mass spectrometry.

Table 1: Quantitative Data & Specifications for Hydrazine-15N2 Dihydrochloride

ParameterSpecification / Value
Chemical Formula 15N2H6Cl2
Molecular Weight 106.95 g/mol
Isotopic Purity ≥ 98 atom % 15N
Chemical Purity ≥ 99%
Melting Point 200 °C (dec.)
Mass Shift M+2
Application in LC-MS Quantification

In biochemical assays, Hydrazine-15N2 is frequently utilized as an internal standard. Because free hydrazine is difficult to retain on standard reverse-phase columns, it is derivatized with benzaldehyde to form 1,2-dibenzylidenehydrazine-15N2. This derivatization provides sharp, well-shaped chromatographic peaks and allows for a linear quantification range of 0.05–1 μM[1].

Table 2: LC-MS Derivatization Parameters[1]

ParameterCondition
Derivatizing Agent Benzaldehyde (0.4% v/v)
Acidifier 10 mM Acetic Acid
Solvent 70% Acetonitrile
Product Formed 1,2-dibenzylidenehydrazine-15N2
Linear Range 0.05 - 1 μM

Conclusion

The synthesis of Hydrazine-15N2 dihydrochloride via the urea-hypochlorite method provides a robust, high-yield pathway that maximizes isotopic efficiency[2]. By isolating the compound as a dihydrochloride salt, researchers gain a stable, highly pure reagent suitable for advanced applications ranging from LC-MS internal standards in microbiology[1] to the synthesis of functionalized nanomaterials[4].

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Exploratory

Hydrazine-15N2 Dihydrochloride (CAS 287488-18-0): A Definitive Guide to Stable Isotope Labeling in Drug Development and Mass Spectrometry

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Pharmacokinetic (PK) Researchers. Executive Summary In the rigorous landscape of modern drug development and quantitative proteomics, the precision of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Pharmacokinetic (PK) Researchers.

Executive Summary

In the rigorous landscape of modern drug development and quantitative proteomics, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. Hydrazine-15N2 dihydrochloride (CAS: 287488-18-0) serves as a foundational building block for synthesizing stable isotope-labeled (SIL) internal standards[1]. By incorporating two heavy nitrogen atoms (¹⁵N) into the core of pharmaceutical active ingredients—particularly nitrogen-rich heterocycles like pyrazoles, triazoles, and pyridazines—researchers can achieve a predictable +2 Da mass shift (M+2) without the chromatographic liabilities associated with deuterium labeling.

This technical whitepaper explores the physicochemical properties, mechanistic advantages, and validated synthetic workflows for utilizing Hydrazine-15N2 dihydrochloride in advanced analytical and synthetic applications.

Physicochemical Profiling

Hydrazine-15N2 dihydrochloride is a highly enriched, stable isotopic salt. The dihydrochloride form is preferred over the free base or monohydrate due to its superior bench stability, reduced volatility, and resistance to atmospheric oxidation.

Table 1: Physicochemical and Isotopic Specifications
PropertyValueSignificance in Synthesis
Chemical Name Hydrazine-15N2 dihydrochlorideStandardized nomenclature for procurement.
CAS Number 287488-18-0Unique identifier for regulatory compliance.
Molecular Formula H₂¹⁵N¹⁵NH₂ · 2HClContains two adjacent ¹⁵N atoms.
Molecular Weight 106.95 g/mol Used for precise stoichiometric calculations.
Isotopic Purity ≥ 98 atom % ¹⁵NEnsures minimal M+0/M+1 background in MS.
Chemical Purity ≥ 99%Prevents side reactions from trace impurities.
Physical Form Solid (White/off-white)Easy to weigh and handle safely.
Melting Point 200 °C (dec.)Indicates high thermal stability before decomposition[2].
Mass Shift M+2Provides sufficient MS resolution from the native drug.

Mechanistic Advantages: ¹⁵N vs. Deuterium (²H) Labeling

When designing a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS, the choice of isotope dictates the analytical reliability of the assay. While deuterium (²H) is cheaper and widely used, Hydrazine-15N2 offers two critical mechanistic advantages:

  • Elimination of H/D Exchange: Deuterium atoms placed on exchangeable positions (e.g., amines, alcohols) or acidic alpha-carbons can back-exchange with hydrogen in protic solvents or biological matrices (plasma, urine). Because the ¹⁵N atoms from Hydrazine-15N2 are permanently integrated into the skeletal backbone of heterocycles (e.g., the pyrazole ring), isotopic scrambling is chemically impossible under physiological conditions.

  • Perfect Chromatographic Co-elution: Deuterium labeling often reduces the lipophilicity of a molecule, leading to a slight but measurable retention time (RT) shift in reverse-phase HPLC. This shift can cause the SIL-IS and the analyte to elute in different matrix zones, defeating the purpose of the internal standard (which is to correct for ion suppression). ¹⁵N-labeled compounds exhibit virtually identical physicochemical properties to their ¹⁴N counterparts, guaranteeing perfect co-elution and absolute matrix effect cancellation[3].

Workflow S1 Biological Matrix (Plasma/Tissue) S3 Sample Extraction (SPE / LLE) S1->S3 S2 Spike 15N2-Labeled IS (Known Concentration) S2->S3 S4 LC Separation (Co-elution of Analyte & IS) S3->S4 S5 MS/MS Detection (MRM Transitions) S4->S5 S6 Absolute Quantification (Peak Area Ratio) S5->S6

Fig 1: Stable isotope dilution LC-MS/MS workflow utilizing 15N2-labeled internal standards.

Core Synthetic Applications

Hydrazine-15N2 dihydrochloride is the premier synthon for generating a wide array of labeled nitrogenous compounds.

Synthesis of ¹⁵N-Labeled Pyrazoles and Pyridazines

Many blockbuster drugs (e.g., Celecoxib, Apixaban) contain pyrazole or related structural motifs. The condensation of Hydrazine-15N2 with 1,3-dicarbonyl compounds yields a ¹⁵N₂-pyrazole core. This Knorr-type pyrazole synthesis is highly regioselective and proceeds with excellent atom economy.

Synthesis of ¹⁵N₃-Azides

Recent advancements in hyperpolarized NMR and click-chemistry probes utilize Hydrazine-15N2 to synthesize sodium azide-¹⁵N₃. By reacting Hydrazine-15N2 with an alkyl nitrite (such as isopentyl nitrite) under basic conditions, researchers can generate highly enriched azide tags for peptide labeling and metabolic tracking[4].

Synthesis A Hydrazine-15N2 Dihydrochloride (CAS: 287488-18-0) C Base Neutralization (e.g., Triethylamine) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) D Cyclocondensation (Reflux, 60-80°C) B->D C->D E 15N2-Labeled Pyrazole Core (M+2 Mass Shift) D->E

Fig 2: Cyclocondensation pathway for 15N2-pyrazole synthesis using Hydrazine-15N2 dihydrochloride.

Experimental Protocol: Synthesis of a ¹⁵N₂-Pyrazole Core

This self-validating protocol outlines the synthesis of a generic ¹⁵N₂-pyrazole from Hydrazine-15N2 dihydrochloride. The methodology emphasizes the causality behind each procedural step to ensure high isotopic fidelity and chemical yield.

Reagents Required:

  • Hydrazine-15N2 dihydrochloride (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.05 eq)

  • Triethylamine (TEA) or Pyridine (2.1 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation and Inert Atmosphere:

    • Action: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Hydrazine-15N2 dihydrochloride (100 mg, 0.93 mmol) in 10 mL of anhydrous ethanol under a nitrogen (N₂) atmosphere.

    • Causality: Hydrazine salts are hygroscopic. Anhydrous conditions prevent water from competing as a nucleophile or altering the solubility profile during the initial steps.

  • Free-Base Liberation:

    • Action: Cool the suspension to 0 °C using an ice bath. Add triethylamine (198 mg, 1.96 mmol, 2.1 eq) dropwise over 5 minutes. Stir for 15 minutes.

    • Causality: The dihydrochloride salt is nucleophilically inert. Exactly two equivalents of base are required to neutralize the HCl and liberate the reactive free Hydrazine-¹⁵N₂. The slight excess (0.1 eq) ensures complete deprotonation. The ice bath controls the exothermic neutralization.

  • Electrophile Addition:

    • Action: Slowly add the 1,3-diketone (0.98 mmol, 1.05 eq) to the mixture at 0 °C.

    • Causality: Slow addition prevents localized heating and suppresses the formation of unwanted polymeric side products.

  • Cyclocondensation (Knorr Reaction):

    • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction to 78 °C (reflux) for 4 to 6 hours.

    • Causality: While the initial formation of the intermediate hydrazone is rapid, the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier and drive the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

  • Workup and Isolation:

    • Action: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Causality: The basic aqueous wash removes residual triethylamine hydrochloride salts and unreacted starting materials, leaving the highly pure ¹⁵N₂-pyrazole in the organic phase.

Analytical Validation of the Synthesized Standard

Once synthesized, the ¹⁵N₂-labeled standard must be rigorously validated before deployment in LC-MS/MS assays:

  • Isotopic Purity (High-Resolution Mass Spectrometry - HRMS): Direct infusion HRMS must be performed to confirm the exact mass. The M+2 peak should represent >98% of the isotopic envelope, with the M+0 (unlabeled) peak being <0.5% to prevent cross-talk in the MS/MS transitions[5].

  • Structural Integrity (NMR Spectroscopy): ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR is highly recommended. Because the ¹⁵N nucleus is NMR-active (spin 1/2), it will couple with adjacent protons, providing definitive proof that the ¹⁵N atoms are covalently locked within the heterocyclic ring[6].

References

  • Cambridge Isotope Laboratories (CIL). Stable Isotope Standards For Mass Spectrometry. Retrieved from:[Link]

  • Google Patents (US20110282587A1). Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry.
  • The Royal Society of Chemistry (RSC Advances). 15N-Azides as Practical and Effective Tags for Developing Long-Lived Hyperpolarized 15N-Probes. Retrieved from:[Link]

Sources

Foundational

A Senior Scientist's Guide to the Safe Handling of Hydrazine-15N2 Dihydrochloride

Executive Summary: Hydrazine-15N2 dihydrochloride (CAS 287488-18-0) is an isotopically labeled compound invaluable for specific applications in research and development, particularly in mechanistic studies and as a trace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Hydrazine-15N2 dihydrochloride (CAS 287488-18-0) is an isotopically labeled compound invaluable for specific applications in research and development, particularly in mechanistic studies and as a tracer. However, its utility is matched by its significant and severe hazard profile. Structurally similar to its non-labeled counterpart, it shares the same high acute toxicity, corrosivity, and carcinogenicity. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound with the necessary level of caution and respect. The protocols herein are designed to establish a self-validating system of safety, ensuring that risk is minimized through a combination of robust engineering controls, stringent personal protective measures, and comprehensive emergency preparedness.

Section 1: Hazard Analysis - A Foundation of Respect

Understanding the multifaceted hazards of Hydrazine-15N2 dihydrochloride is the cornerstone of its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, visual summary of its primary dangers. The chemical's classification demands the highest level of precaution.[1][2][3][4]

GHS_Hazards

In-Depth Hazard Profile:
  • Acute Toxicity (Category 2/3): This compound is classified as fatal or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] The lethality of hydrazine compounds is well-documented, and exposure through any route can lead to severe systemic poisoning.[6] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma.[7][8]

  • Carcinogenicity (Category 1B): Hydrazine is reasonably anticipated to be a human carcinogen.[7][9] Animal studies show increased incidences of lung, nasal cavity, and liver tumors.[7] This long-term, irreversible health effect necessitates that exposure be kept to an absolute minimum, as many scientists believe there is no safe level of exposure to a carcinogen.[10]

  • Skin Corrosion (Category 1B) and Sensitization (Category 1): The material is corrosive and can cause severe burns and tissue damage upon skin contact.[5][6][9] Furthermore, it is a potent skin sensitizer, meaning that initial contact may prime the immune system, leading to a severe allergic reaction (dermatitis) upon subsequent exposures.[5][11][12]

  • Target Organ Damage: Both acute and chronic exposure can cause significant damage to the liver, kidneys, and central nervous system.[7][6][12]

Section 2: The Hierarchy of Controls - Proactive Safety by Design

Effective management of the risks associated with Hydrazine-15N2 dihydrochloride relies on the consistent application of the hierarchy of controls. This principle prioritizes the most effective measures (engineering controls) over less effective ones (personal protective equipment).

Engineering Controls (Primary Defense)

Your most critical safety tool is not worn, but rather built into your laboratory environment.

  • Chemical Fume Hood: All handling of Hydrazine-15N2 dihydrochloride, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[8][13] This is non-negotiable. The fume hood contains the solid particles and potential vapors, preventing inhalation, which is a primary and dangerous route of exposure.[13]

  • Safety Infrastructure: An eyewash station and an emergency safety shower must be immediately accessible and tested regularly.[12]

Administrative Controls

These are the work practices that define your interaction with the substance.

  • Designated Area: A specific area within a lab, and specifically within a fume hood, should be designated for working with this "Particularly Hazardous Substance" (PHS).[8] This area should be clearly marked.

  • Restricted Access: Only trained and authorized personnel should be permitted to handle this chemical or work in the designated area during its use.

  • Waste Management: Hydrazine waste is considered extremely hazardous.[8] All contaminated materials, including gloves, pipette tips, and empty containers, must be disposed of as hazardous waste according to institutional and local regulations.[2][8]

Personal Protective Equipment (PPE) - The Last Barrier)

PPE is essential but should never be relied upon as the primary means of protection. It is the final barrier between the user and the chemical.

PPE CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile or chloroprene gloves is required.[8]Protects against dermal absorption, a significant route of toxic exposure. Double-gloving provides additional protection against tears and contamination.
Eye/Face Protection ANSI Z87.1-compliant chemical safety goggles are mandatory. A full-face shield should be worn over goggles if there is a splash hazard.[6][8]Protects against corrosive splashes that can cause irreversible eye damage.[6][9]
Body Protection A flame-resistant lab coat must be worn and fully buttoned. An impervious apron may be required for larger quantities.[6][8]Prevents skin contact and contamination of personal clothing.
Respiratory Not required when working within a certified fume hood. For emergencies (e.g., major spill), a NIOSH-approved SCBA is necessary.[6][12]A fume hood provides adequate respiratory protection for routine work. Emergency situations require independent air supply.

Section 3: Standard Operating Procedures - From Benchtop to Disposal

Meticulous adherence to a standard operating procedure (SOP) is critical for routine safety.

Protocol for Weighing and Preparing a Solution
  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Post signage indicating that a Particularly Hazardous Substance is in use.

    • Don all required PPE as specified in the table above.

    • Decontaminate the designated surface within the fume hood.

  • Handling:

    • Bring the chemical container into the fume hood. Keep it sealed.

    • Place a tared weigh boat on an analytical balance inside the hood.

    • Carefully open the container. Avoid any action that could generate dust.

    • Using a dedicated spatula, transfer the required amount of solid to the weigh boat.

    • Securely close the primary chemical container immediately.

  • Solubilization:

    • Gently transfer the weighed solid into the vessel containing the solvent.

    • If necessary, use a small amount of solvent to rinse the weigh boat to ensure a complete transfer.

  • Cleanup and Waste Disposal:

    • Treat the spatula, weigh boat, and any contaminated wipes as hazardous waste and place them in a designated, sealed waste container within the fume hood.

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Carefully doff outer gloves and dispose of them as hazardous waste.

    • Remove the inner gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water.

Section 4: Emergency Response - Preparedness and Action

In the event of an emergency, a calm, rapid, and pre-planned response is vital.

Emergency_Response

Spill Response Protocol
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

    • Decontaminate the area thoroughly.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Close the laboratory doors to contain the spill.

    • Call your institution's emergency response team from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Conclusion

Hydrazine-15N2 dihydrochloride is a chemical that demands our full attention and respect. Its significant hazards are manageable, but only through the diligent and unwavering application of comprehensive safety protocols. By integrating robust engineering controls, meticulous work practices, and thorough emergency preparedness into every aspect of its use, researchers can leverage the scientific benefits of this compound while ensuring the safety of themselves, their colleagues, and the environment.

References

  • Techno PharmChem. (n.d.). HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from [Link]

  • Alfa Aesar. (2014, September 3). Hydrazine dihydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Hydrazine hydrochloride. Retrieved from [Link]

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure. Hydrazine. Retrieved from [Link]

  • Loba Chemie. (2017, November 8). HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 9). HYDRAZINE-15N2 MONOHYDRATE. Retrieved from [Link]

  • Loba Chemie. (n.d.). HYDRAZINE MONOHYDROCHLORIDE EXTRA PURE. Retrieved from [Link]

  • University of New Mexico Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

Sources

Exploratory

Hydrazine-15N2 dihydrochloride molecular weight.

An In-depth Technical Guide to the Molecular Weight and Application of Hydrazine-15N2 Dihydrochloride Abstract Hydrazine-15N2 dihydrochloride is a stable isotope-labeled compound of immense value in contemporary scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Application of Hydrazine-15N2 Dihydrochloride

Abstract

Hydrazine-15N2 dihydrochloride is a stable isotope-labeled compound of immense value in contemporary scientific research, particularly within the fields of drug discovery, proteomics, and metabolomics. Its utility is derived from the incorporation of the non-radioactive, NMR-active ¹⁵N isotope, which serves as a precise tracer for nitrogen atoms in biological and chemical systems. An accurate understanding of its molecular weight is fundamental to its quantitative application. This guide provides a comprehensive analysis of the molecular weight calculation for Hydrazine-15N2 dihydrochloride, details methods for its analytical verification, and explores its critical applications. It is intended to serve as a key resource for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their workflows.

Introduction to Hydrazine-15N2 Dihydrochloride

Hydrazine-15N2 dihydrochloride, with the chemical formula (¹⁵N)₂H₄·2HCl, is the isotopically enriched form of hydrazine dihydrochloride where both nitrogen atoms are the heavy isotope, Nitrogen-15. Nitrogen exists naturally as two stable isotopes: the highly abundant ¹⁴N (99.63%) and the rare ¹⁵N (0.37%). The key advantage of ¹⁵N lies in its nuclear properties. Unlike the more common ¹⁴N, which has a nuclear spin of 1 and possesses a quadrupole moment that leads to significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N has a nuclear spin of 1/2.[1][2] This property results in narrower, more easily interpretable spectral lines, making it an invaluable tool for the structural analysis of proteins and other nitrogen-containing macromolecules.[2][3]

In mass spectrometry (MS), the deliberate mass shift introduced by the ¹⁵N label allows for the unambiguous tracking of nitrogen atoms through complex metabolic pathways and chemical reactions.[3][4] This capability is crucial for elucidating biosynthetic pathways, quantifying protein turnover, and studying the mechanism of action of nitrogen-containing drug candidates.[5][6][7] Hydrazine and its derivatives are versatile precursors in the synthesis of pharmaceuticals, including treatments for cancer and tuberculosis, and serve as powerful chemical biology probes.[8][9][10][11] The use of the ¹⁵N-labeled variant enables detailed mechanistic investigations that are otherwise unfeasible.

Calculation and Verification of Molecular Weight

The molecular weight listed on a product's certificate of analysis is an average weight based on the natural abundance of isotopes of each element in the formula. For an isotopically labeled compound, the calculation must be adjusted to reflect the enrichment.

Chemical Formula and Stoichiometry

The fully labeled compound has the molecular formula (¹⁵N)₂H₆Cl₂ . This formula indicates:

  • Two atoms of the Nitrogen-15 isotope.

  • Six atoms of Hydrogen.

  • Two atoms of Chlorine.

Atomic Weights of Constituent Elements and Isotopes

For an accurate calculation, we must use the precise atomic masses of the specified isotopes and the standard atomic weights for elements with natural isotopic distributions.

Element / IsotopeSymbolStandard Atomic Weight ( g/mol )Isotopic Mass (Da)Source(s)
Nitrogen-15¹⁵N-15.0001089[12][13]
HydrogenH1.0081.007825 (for ¹H)[14][15][16]
ChlorineCl35.4534.968853 (for ³⁵Cl), 36.965903 (for ³⁷Cl)[17][18][19]

Note: Standard atomic weights are used for hydrogen and chlorine as the product is not typically enriched for isotopes of these elements. Natural chlorine is composed of approximately 76% ³⁵Cl and 24% ³⁷Cl.[17]

Theoretical Molecular Weight Calculation

The average molecular weight (the value used for gravimetric preparations) is calculated as follows:

  • Mass from ¹⁵N: 2 × 15.0001089 g/mol = 30.0002178 g/mol

  • Mass from H: 6 × 1.008 g/mol = 6.048 g/mol

  • Mass from Cl: 2 × 35.45 g/mol = 70.90 g/mol

Total Molecular Weight = 30.0002178 + 6.048 + 70.90 = 106.9482 g/mol

This calculated value rounds to 106.95 g/mol , which matches the molecular weight provided by commercial suppliers.[20][21][22][23]

cluster_calc Component Mass Calculation cluster_atomic_weights Atomic Weights MW Molecular Weight (106.95 g/mol) N15 2 x ¹⁵N N15->MW 30.00 g/mol H 6 x H H->MW 6.05 g/mol Cl 2 x Cl Cl->MW 70.90 g/mol N15_mass 15.0001 g/mol N15_mass->N15 H_mass 1.008 g/mol H_mass->H Cl_mass 35.45 g/mol Cl_mass->Cl

Caption: Logical flow for calculating the average molecular weight.

The Impact of Isotopic Purity

Commercial Hydrazine-15N2 dihydrochloride is typically sold with a minimum isotopic purity of 98 atom % ¹⁵N.[21][24] This means that up to 2% of the nitrogen atoms may be the lighter ¹⁴N isotope. This slight "contamination" with ¹⁴N will result in a bulk molecular weight that is marginally lower than the theoretical value for a 100% pure sample. For most applications, this difference is negligible, but for high-precision quantitative mass spectrometry, it is best practice to determine the exact isotopic enrichment experimentally.

Analytical Techniques for Characterization

Verifying the identity, purity, and isotopic enrichment of the labeled compound is a critical step in ensuring experimental integrity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming isotopic labeling. When analyzing Hydrazine-15N2 dihydrochloride, a high-resolution mass spectrometer will confirm a mass shift of approximately +2 Da compared to its unlabeled counterpart.[21][24]

Key Observables:

  • Monoisotopic Mass: The instrument will detect the mass of the molecule containing the most abundant isotopes (¹H, ¹⁵N, and ³⁵Cl).

  • Isotopic Pattern: Due to the natural abundance of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic pattern. For a species with two chlorine atoms, peaks will appear at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This pattern serves as a diagnostic signature for chlorine-containing compounds.

  • Enrichment Confirmation: By comparing the peak intensities of the fully labeled compound (containing two ¹⁵N atoms) with any residual unlabeled (¹⁴N₂) or partially labeled (¹⁴N¹⁵N) species, the precise isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-¹⁵N heteronuclear correlation spectroscopy (e.g., HSQC), provides unequivocal proof of the ¹⁵N label's incorporation and location within the molecule.[25]

Key Advantages of ¹⁵N NMR:

  • Structural Confirmation: It confirms that the ¹⁵N atoms are present within the hydrazine backbone.

  • Narrow Linewidths: The spin-1/2 property of ¹⁵N allows for high-resolution spectra, which is crucial for detailed structural studies when the label is transferred to larger molecules like proteins.[2][26]

  • Quantitative Potential: While less sensitive than MS, NMR can be used to assess the level of isotopic enrichment.

Applications in Research and Drug Development

The primary value of Hydrazine-15N2 dihydrochloride lies in its role as a donor of ¹⁵N atoms for tracing and structural elucidation.

Metabolic Labeling and Pathway Tracing

In metabolic studies, ¹⁵N-labeled compounds are introduced into biological systems (cells, tissues, or whole organisms) to trace the flow of nitrogen.[5] By using MS or NMR to detect the incorporation of ¹⁵N into various metabolites, researchers can map metabolic pathways, quantify flux, and identify points of dysregulation in disease states.[6][27]

start Introduce ¹⁵N-Labeled Precursor (e.g., Hydrazine-15N2 derivative) system Incubate with Biological System (e.g., cell culture, organism) start->system harvest Harvest and Quench Metabolism system->harvest extract Extract Metabolites / Purify Proteins harvest->extract analysis Analysis extract->analysis ms Mass Spectrometry (MS) analysis->ms Quantification nmr NMR Spectroscopy analysis->nmr Structure data Data Interpretation: - Pathway Flux - Isotope Incorporation - Structural Analysis ms->data nmr->data

Caption: General workflow for a ¹⁵N stable isotope labeling experiment.

Structural Biology and Quantitative Proteomics

In structural biology, uniformly labeling proteins with ¹⁵N (often in combination with ¹³C) is standard practice for structure determination by solution or solid-state NMR. In quantitative proteomics, techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) use isotopically labeled amino acids to create an internal standard, allowing for highly accurate relative quantification of thousands of proteins between different experimental conditions.

Synthesis of Labeled Probes and Drug Candidates

Hydrazine is a key building block for synthesizing a wide range of heterocyclic compounds and drug molecules.[10][28] By starting with Hydrazine-15N2 dihydrochloride, researchers can synthesize ¹⁵N-labeled versions of these molecules.[29][30] These labeled compounds can then be used as probes to:

  • Identify drug targets.[9]

  • Study drug-target engagement using NMR.

  • Elucidate the metabolic fate of a drug candidate.

Experimental Protocols

The following protocols provide a framework for the practical use and verification of Hydrazine-15N2 dihydrochloride.

Protocol: Verification of Molecular Weight by High-Resolution Mass Spectrometry
  • Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of Hydrazine-15N2 dihydrochloride in a suitable solvent (e.g., methanol or water). Further dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase appropriate for the mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopic peaks.

  • Method: Infuse the sample directly or inject it via a liquid chromatography system. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the monoisotopic peak for the fully labeled species, [(¹⁵N)₂H₅Cl₂]⁺.

    • Confirm the presence of the characteristic isotopic pattern for a dichlorinated compound (peaks at M+2 and M+4).

    • Search for the corresponding peaks of any partially labeled or unlabeled hydrazine to determine the isotopic enrichment percentage.

Protocol: General Synthesis of a ¹⁵N-Labeled Hydrazone

This protocol demonstrates the use of Hydrazine-15N2 dihydrochloride as a synthetic reagent. Hydrazones are important intermediates in drug synthesis.[28]

  • Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (aldehyde or ketone, 1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add Hydrazine-15N2 dihydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Add a base (e.g., sodium acetate or pyridine, 2.2 equivalents) to the mixture. The base is critical as it neutralizes the hydrochloride salt, liberating the free ¹⁵N-labeled hydrazine nucleophile to react with the carbonyl compound.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture. The ¹⁵N-labeled hydrazone product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using NMR and MS as described in Section 3.

Conclusion

Hydrazine-15N2 dihydrochloride is a cornerstone reagent for modern chemical and biological research. Its true molecular weight is a function of its precise isotopic composition, with a calculated average value of 106.95 g/mol for highly enriched material. This value is fundamental for accurate gravimetric measurements, while analytical techniques like mass spectrometry and NMR spectroscopy provide the necessary tools for experimental verification of enrichment and identity. The strategic application of this compound enables researchers to trace nitrogen pathways, determine macromolecular structures, and elucidate complex biochemical mechanisms, thereby accelerating innovation in drug development and the life sciences.

References

  • Quora. (2011).
  • Wikipedia. (n.d.). Isotopes of nitrogen.
  • Wikipedia. (n.d.). Chlorine.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.).
  • MedChemExpress. (n.d.). Nitrogen-15 (15N) | Isotope-Labeled Compounds.
  • PROMETHEUS – Protocols. (n.d.).
  • Oakwood Chemical. (n.d.).
  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.).
  • IUPAC Commission on Isotopic Abundances and
  • American Chemistry Council. (n.d.). Chlorine Facts - Chlorine The Element of Surprise.
  • Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen.
  • ISOFLEX. (n.d.). Chlorine (Cl).
  • WebElements. (n.d.). Hydrogen.
  • Periodictable.com. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Hydrazine-15N2 dihydrochloride | CAS 287488-18-0.
  • Fisher Scientific. (n.d.). Sigma Aldrich Fine Chemicals Biosciences Hydrazine-15N2 dihydrochloride.
  • Wikipedia. (n.d.). Hydrogen.
  • Rinkel, J., & Dickschat, J. S. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1189495.
  • Miyake, Y., & Wada, E. (1967). The Abundance Ratio of 15N/14N in Marine Environments. Records of Oceanographic Works in Japan, 9(1), 37-53.
  • Papen, H., et al. (2002). Natural 15N abundance in two nitrogen saturated forest ecosystems at Solling, Germany. Journal of Plant Nutrition and Soil Science, 165(1), 35-43.
  • Alfa Chemistry. (2024). 15N Labeled Compounds.
  • ChemLin. (2024).
  • BenchChem. (n.d.). A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds.
  • NIST. (n.d.). Hydrazine dihydrochloride.
  • Raj, B., et al. (2017). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 7, 43336.
  • Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
  • KAERI Nuclear D
  • Sigma-Aldrich. (n.d.).
  • MilliporeSigma. (n.d.). Hydrazine- 15 N 2 dihydrochloride.
  • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.
  • Frontiers Media. (2023).
  • Mostofa, S., et al. (2020). Metabolomics with 15N Labeling for Characterizing Missing Monoterpene Indole Alkaloids in Plants. Analytical Chemistry, 92(6), 4256–4265.
  • The, M., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 747864.
  • Parchem. (n.d.). Discover Applications of Hydrazine for Science and Progress.
  • ResearchGate. (n.d.). (PDF) 15N NMR Spectroscopy in Structural Analysis.
  • Wang, W., et al. (2012). Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209.
  • Barskiy, D. A., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 22(9), 1389.
  • ChemBK. (2024).
  • BenchChem. (2025). Synthesis of Hydrazones from Hydrazine Dihydrochloride: Application Notes and Protocols for Researchers.
  • Disare, M. T., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
  • Parchem. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • InvivoChem. (n.d.).
  • ChemRxiv. (2023).
  • Anusandhanvallari. (2025).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Profiling of Carbonyl Submetabolomes via Hydrazine-15N2 Dihydrochloride Derivatization

Executive Summary The comprehensive profiling of the carbonyl submetabolome—comprising critical biological molecules such as steroid hormones, keto-acids, and reducing sugars—is historically hindered by the physical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The comprehensive profiling of the carbonyl submetabolome—comprising critical biological molecules such as steroid hormones, keto-acids, and reducing sugars—is historically hindered by the physical properties of these compounds. Low molecular weight carbonyls exhibit high polarity (leading to poor reversed-phase chromatographic retention) and low proton affinity (resulting in poor Electrospray Ionization [ESI] efficiency).

This application note details a highly effective, self-validating methodology using Hydrazine-15N2 dihydrochloride as a Chemical Isotope Labeling (CIL) reagent. By converting elusive carbonyls into stable, easily ionizable 15N2-hydrazones, this protocol enhances MS signals by up to three orders of magnitude while establishing a mathematically rigorous framework for eliminating false positives in complex biological matrices.

Mechanistic Rationale: The Causality of Derivatization

To understand the transformative power of this protocol, one must examine the causality behind the chemical choices:

  • Chromatographic & Ionization Enhancement: Hydrazine reacts with aldehydes and ketones to form a hydrazone moiety ( R1​R2​C=N−NH2​ ). The introduction of this nitrogen-rich group significantly increases the molecule's proton affinity, acting as a powerful basic site for ESI+ protonation. Simultaneously, the loss of the oxygen atom and addition of the hydrazine backbone increases hydrophobicity, shifting the analyte out of the chromatographic void volume and away from severe ion suppression zones ().

  • Optimal pH Catalysis (pH 4–5): The reaction is strictly acid-catalyzed. A mildly acidic environment (pH 4–5) is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. If the pH drops below 3, the hydrazine nucleophile becomes fully protonated (ammonium ion) and loses its reactivity.

  • Isotopic Mass Shift for Relative Quantification: Hydrazine-15N2 introduces a highly specific +2.006 Da mass shift compared to its native 14N2 counterpart. This mass differential is the cornerstone of differential isotopic labeling, allowing for precise relative quantification while perfectly neutralizing matrix effects ().

Mechanism cluster_0 Nucleophilic Attack (pH 4-5) cluster_1 Dehydration & Detection C Carbonyl Metabolite (R1-C(=O)-R2) I Carbinolamine Intermediate (Unstable) C->I H Hydrazine-15N2 (H2^15N-^15NH2) H->I R 15N2-Hydrazone Derivative (R1-C(=^15N-^15NH2)-R2) I->R - H2O M Enhanced ESI+ Ionization (+2 Da Mass Shift) R->M

Fig 1. Chemical mechanism of 15N2-Hydrazine derivatization and MS signal enhancement.

The Self-Validating Experimental Protocol

A major bottleneck in untargeted metabolomics is the high false-discovery rate of metabolic features. This protocol employs a Self-Validating System via differential 14N/15N labeling. By mixing a 14N-labeled unknown sample with a 15N-labeled pooled Quality Control (QC) sample at a 1:1 ratio, every true carbonyl metabolite must appear as a co-eluting peak pair separated by exactly 2.006 Da. Any singleton peak lacking an isotopic partner is mathematically rejected as a matrix artifact or solvent impurity.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 mM solution of Hydrazine dihydrochloride (14N2) in LC-MS grade water.

  • Prepare a parallel 100 mM solution of Hydrazine-15N2 dihydrochloride in LC-MS grade water.

  • Prepare a catalyst buffer: 200 mM Sodium Acetate buffer adjusted to pH 4.5 using glacial acetic acid.

Step 2: Sample Extraction

  • Extract 50 µL of biological fluid (e.g., plasma, urine) using 150 µL of cold methanol (-20°C) to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Differential Derivatization

  • Sample Aliquot (Light): Reconstitute the dried sample extract in 20 µL of the pH 4.5 catalyst buffer. Add 20 µL of the 14N2-Hydrazine reagent.

  • Pooled QC Aliquot (Heavy): Reconstitute a dried pooled QC extract in 20 µL of the pH 4.5 catalyst buffer. Add 20 µL of the 15N2-Hydrazine reagent.

  • Vortex both vials and incubate at 40°C for 60 minutes to drive hydrazone formation to completion.

Step 4: Quenching and Self-Validating Pooling

  • Quench the reactions by adding 10 µL of 5% formic acid to each vial.

  • The Critical Step: Combine 20 µL of the Light reaction mixture with 20 µL of the Heavy reaction mixture into a single LC-MS autosampler vial.

Step 5: LC-MS/MS Acquisition

  • Inject 5 µL of the 1:1 mixture onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Acquire data in ESI+ mode.

Workflow A 1. Sample Aliquoting (Unknowns & QC) B 2. Differential Labeling (14N2 vs 15N2 Hydrazine) A->B C 3. 1:1 Pooling (Self-Validating Mix) B->C D 4. LC-MS/MS (ESI+, C18 Column) C->D E 5. Peak Pair Extraction (Δ 2.006 Da Filter) D->E

Fig 2. Self-validating differential isotope labeling workflow for carbonyl profiling.

Quantitative Performance Metrics

The application of hydrazine-based derivatization fundamentally rescues previously undetectable metabolites. As demonstrated in foundational carbonyl submetabolome studies, the enhancement factor is inversely proportional to the native ionization efficiency of the molecule (). Short-chain aliphatic carbonyls see the most dramatic improvements.

Table 1: MS Signal Enhancement and Performance Metrics Post-Derivatization

Carbonyl CompoundStructural ClassNative MS Signal (Unlabeled)15N2-Hydrazone MS SignalSignal Enhancement FactorPeak Ratio Precision (RSD %)
Acetaldehyde Short-chain AldehydeNot DetectedHigh Intensity>1000x (Rescued)4.2%
2-Butanone Short-chain KetoneNear Noise LevelHigh Intensity~940x 5.1%
Pyruvic Acid Keto-AcidLowHigh Intensity~70x 5.8%
Androsterone Steroid HormoneModerateHigh Intensity~15x 6.3%

Note: In complex matrices like human urine, this differential labeling approach routinely detects over 2,000 highly reproducible peak pairs per run, capturing a vast swath of the carbonyl submetabolome with high precision (). Furthermore, 15N2-hydrazine serves as an exceptional internal standard for the absolute quantification of trace endogenous hydrazines in toxicological assays ().

Data Processing & Interpretation

Upon data acquisition, bioinformatics pipelines (such as XCMS or proprietary vendor software) should be configured to search specifically for co-eluting peak pairs with a mass difference of exactly 2.006 Da (for mono-carbonyls) or 4.012 Da (for di-carbonyls).

Because the Heavy (15N2) sample is a pooled QC representing the average of all samples in the study, it acts as a universal internal standard. The relative concentration of a carbonyl metabolite in any given sample is determined by calculating the intensity ratio of the Light peak (14N2) to the Heavy peak (15N2). This ratio is immune to run-to-run variations in ESI ionization efficiency, ensuring robust, publication-grade quantitative data for drug development and biomarker discovery.

References

  • Zhao, S., et al. (2017). Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry (ACS Publications). URL:[Link]

  • Chen, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites (MDPI). URL:[Link]

  • Smirnov, A., et al. (2012). Quantification of hydrazine in human urine by HPLC-MS-MS. Journal of Chromatography B. URL:[Link]

Application

Tracing Nitrogen Metabolism Pathways Using Hydrazine-¹⁵N₂ Dihydrochloride: Mechanistic Insights and Experimental Protocols

Target Audience: Researchers, microbiologists, and drug development professionals specializing in biogeochemical nitrogen cycling, enzymology, and isotopic tracing. Scientific Rationale: The Role of Hydrazine in Nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals specializing in biogeochemical nitrogen cycling, enzymology, and isotopic tracing.

Scientific Rationale: The Role of Hydrazine in Nitrogen Metabolism

Hydrazine (N₂H₄) is a highly reactive, toxic intermediate central to the global nitrogen cycle. It is uniquely synthesized and consumed by anaerobic ammonium-oxidizing (anammox) bacteria[1] and can be utilized as a substrate analog by the ammonia-oxidizing archaea (AOA) and bacteria (AOB)[2]. In anammox bacteria, hydrazine is synthesized from nitric oxide (NO) and ammonium (NH₄⁺) by Hydrazine Synthase (HZS), and subsequently oxidized to dinitrogen gas (N₂) by Hydrazine Dehydrogenase (HDH), driving the electron transport chain[1].

To probe these cryptic and rapid enzymatic pathways, Hydrazine-¹⁵N₂ dihydrochloride (¹⁵N₂H₄·2HCl) serves as a definitive isotopic tracer[3]. By substituting natural abundance nitrogen (¹⁴N) with the heavy stable isotope (¹⁵N), researchers can track the direct oxidation of hydrazine into heavy dinitrogen gas (³⁰N₂) without interference from atmospheric ²⁸N₂ backgrounds[4].

Tracer Dynamics: Why Hydrazine-¹⁵N₂ Dihydrochloride?

Expertise & Causality: Why use the dihydrochloride salt rather than hydrazine free base? Hydrazine free base is highly volatile, prone to auto-oxidation, and poses severe inhalation toxicity risks. The dihydrochloride salt (¹⁵N₂H₄·2HCl) provides a stable, highly water-soluble crystalline form[3]. This stability is critical for calculating exact molar additions in enzyme kinetic assays. Because the ¹⁵N label is locked within the stable salt, researchers can confidently calculate Michaelis-Menten kinetics for enzymes like Hydroxylamine Oxidoreductase (HAO) or HDH without losing substrate to abiotic volatilization.

Mechanistic Pathway of Hydrazine Oxidation

When ¹⁵N-labeled hydrazine is introduced to anammox biomass or purified octaheme oxidoreductases, it bypasses the endogenous synthesis step and is directly oxidized by HDH or HAO[4]. The cleavage of the N-H bonds releases four electrons into the cytochrome c / quinone pool, while the intact ¹⁵N-¹⁵N bond is liberated as ³⁰N₂ gas[1].

Mechanism NH4 Ammonium (14NH4+) HZS Hydrazine Synthase (HZS) NH4->HZS NO2 Nitrite (14NO2-) NO Nitric Oxide (14NO) NO2->NO Nitrite Reductase NO->HZS + NH4+ Tracer Hydrazine-15N2 Tracer (15N2H4) HDH Hydrazine Dehydrogenase (HDH / HAO) Tracer->HDH Exogenous Spike HZS->HDH 14N2H4 (Endogenous) N2_28 28N2 Gas (Natural Abundance) HDH->N2_28 Oxidation of 14N2H4 N2_30 30N2 Gas (Isotopic Signature) HDH->N2_30 Oxidation of 15N2H4 e_flow Electron Transport Chain (Cytochrome c) HDH->e_flow 4e-

Caption: Metabolic routing of exogenous 15N-hydrazine tracer via HDH/HAO enzymes to 30N2 gas.

Experimental Design and Self-Validating Controls

A trustworthy isotopic tracing protocol must be a self-validating system to rule out abiotic degradation or atmospheric contamination.

  • The Anaerobic Baseline: Atmospheric N₂ is overwhelmingly ²⁸N₂ with trace ²⁹N₂. Any atmospheric leak dilutes the ³⁰N₂ signal. Flushing reaction vials with Helium (He) or Argon (Ar) establishes a zero-background baseline, making the appearance of ³⁰N₂ an absolute indicator of tracer conversion.

  • The Abiotic Control: Hydrazine can spontaneously decompose in the presence of trace metals. A killed-cell control (autoclaved or TCA-precipitated biomass) must be run in parallel to quantify non-enzymatic ³⁰N₂ production[2].

  • The Suicide-Inhibitor Control: To definitively prove that the oxidation is driven by HAO/HDH enzymes, a parallel incubation must include phenylhydrazine (e.g., 100 µM). Organohydrazines act as irreversible suicide inhibitors by covalently modifying the P460 active site of the enzyme[2]. If the ³⁰N₂ signal is abolished in the presence of phenylhydrazine, the causality of enzymatic oxidation is confirmed[2].

Step-by-Step Protocol: Tracing ¹⁵N-Hydrazine Oxidation

This workflow outlines the quantification of hydrazine oxidation using whole-cell suspensions or purified enzymes (e.g., Kuenenia stuttgartiensis biomass or AOA cultures)[1][2].

Workflow Step1 1. Biomass Prep Anaerobic Wash Step2 2. Headspace Flush He/Ar Exchange Step1->Step2 Step3 3. Tracer Injection 15N2H4·2HCl Step2->Step3 Step4 4. Time-Course Incubation Step3->Step4 Step5 5. GC-IRMS 30N2 Quantification Step4->Step5

Caption: Step-by-step workflow for tracing 15N-hydrazine oxidation using GC-IRMS headspace analysis.

Phase 1: Preparation (Inside Anaerobic Chamber)
  • Buffer Degassing: Prepare 20 mM potassium phosphate buffer (pH 7.0). Degas by sparging with 100% Helium for 30 minutes to remove dissolved oxygen.

  • Tracer Preparation: Dissolve Hydrazine-¹⁵N₂ dihydrochloride in the degassed buffer to create a 10 mM stock solution. Keep on ice and protected from light.

  • Biomass Aliquoting: Transfer 2 mL of washed cell suspension (or 1-5 µg of purified enzyme alongside 50 µM oxidized cytochrome c as an electron acceptor) into 12 mL gas-tight borosilicate Exetainer vials[4].

Phase 2: Headspace Exchange and Initiation
  • Purging: Seal the vials with butyl rubber septa. Outside the chamber, flush the headspace of each vial with Helium for 5 minutes using a manifold to ensure complete removal of atmospheric N₂.

  • Inhibitor Addition (Control Vials Only): Inject phenylhydrazine to a final concentration of 100 µM. Pre-incubate for 10 minutes[2].

  • Tracer Injection: Using a gas-tight Hamilton syringe, inject the ¹⁵N₂H₄ stock through the septum to achieve a final concentration of 100 µM (equivalent to 200 nmol in a 2 mL volume)[4].

Phase 3: Time-Course Sampling & Analysis
  • Incubation: Incubate the vials at the organism's optimal temperature on a rotary shaker (e.g., 150 rpm).

  • Sampling: At defined intervals (e.g., 0, 10, 20, 30, and 60 minutes), withdraw 50 µL of headspace gas using a gas-tight syringe.

  • Measurement: Inject the gas sample directly into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS) tuned to monitor mass-to-charge (m/z) ratios 28, 29, and 30[2].

Data Acquisition and Quantitative Interpretation

The GC-IRMS will yield chromatograms with peaks corresponding to different isotopic species of dinitrogen gas. The interpretation of these m/z ratios is the cornerstone of determining the metabolic fate of the tracer.

m/z RatioIsotopic SpeciesBiological / Chemical Interpretation
28 ¹⁴N-¹⁴NBackground / Endogenous Activity: Indicates atmospheric contamination (leak), or endogenous anammox activity utilizing unlabelled substrates (¹⁴NH₄⁺ and ¹⁴NO₂⁻) present in the biomass.
29 ¹⁴N-¹⁵NIsotopic Scrambling: Indicates a cross-reaction between the ¹⁵N-hydrazine tracer and endogenous ¹⁴N-intermediates (e.g., ¹⁴NO or ¹⁴NH₂OH). Rarely seen in direct hydrazine oxidation unless complex hybrid pathways are active.
30 ¹⁵N-¹⁵NDirect Tracer Oxidation: The definitive signature of intact enzymatic oxidation of the exogenous Hydrazine-¹⁵N₂ tracer by HDH/HAO enzymes into dinitrogen gas[2][4].

Data Validation Note: To calculate the exact nanomoles of ³⁰N₂ produced, integrate the area under the m/z 30 peak and compare it against a standard calibration curve generated from known concentrations of ³⁰N₂ gas injected into identical Exetainer vials under the same pressure and temperature conditions[4].

References

  • Benchchem. Hydrazine-15N2 dihydrochloride | 287488-18-0.3

  • Radboud University Repository (2012). Multiheme protein complexes of anaerobic ammonium-oxidizing bacteria.1

  • Journal of Biological Chemistry / Radboud Repository (2013). Structural Basis of Biological NO Generation by Octaheme Oxidoreductases.4

  • Applied and Environmental Microbiology / ASM Journals (2021). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway.2

Sources

Method

Elucidating the Electrophilome: Multiplexed Quantitative Chemoproteomics Using Hydrazine-15N2 Dihydrochloride and SILAC

Executive Summary Classical Activity-Based Protein Profiling (ABPP) has historically relied on electrophilic probes to target nucleophilic amino acids (e.g., serine, cysteine). However, this leaves a vast, pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Classical Activity-Based Protein Profiling (ABPP) has historically relied on electrophilic probes to target nucleophilic amino acids (e.g., serine, cysteine). However, this leaves a vast, pharmacologically critical hemisphere of the proteome—the "electrophilome"—uncharted[1]. Electrophilic enzyme cofactors, transient radical intermediates, and labile regulatory modifications require a different chemical logic.

Recent breakthroughs have established electron-rich hydrazines as versatile covalent warheads capable of capturing these elusive electrophilic targets across multiple enzyme classes[2]. By integrating Hydrazine-15N2 dihydrochloride into the synthesis of these probes and pairing them with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) , researchers can achieve two critical objectives simultaneously:

  • Quantitative Target Validation: Distinguishing true active-site targets from background noise.

  • Mechanistic Elucidation: Tracking the atomic fate of the N-N bond to differentiate between polar and radical-based enzymatic reaction mechanisms[2].

This application note provides a comprehensive, self-validating protocol for deploying 15N2-labeled hydrazine probes in SILAC-based chemoproteomics.

Mechanistic Causality: The Role of the 15N2 Isotope

The use of Hydrazine-15N2 dihydrochloride ( H415​N2​⋅2HCl ) as a synthetic precursor is not merely for mass spectrometry (MS) quantification—it is a direct mechanistic reporter[3]. Hydrazine probes covalently modify targets via two distinct pathways, and the 15N2 isotope allows researchers to definitively identify which pathway occurred based on MS1 mass shifts[2]:

  • Direct Polar Coupling (DPC): The hydrazine acts as a nucleophile, directly attacking an electrophilic cofactor (e.g., a pyruvoyl group). The N-N bond remains intact. Result: The modified peptide retains the 15N2 atoms, yielding a +2.00 Da MS1 shift compared to a 14N2 probe[2].

  • Oxidative Fragmentation/Coupling (OFC): The enzyme (e.g., ALDH2) oxidatively activates the hydrazine, generating a radical intermediate that fragments the N-N bond, ultimately attaching the carbon-based probe backbone to the enzyme. Result: The 15N2 atoms are lost as nitrogen gas. The modified peptide shows a 0.00 Da MS1 shift , appearing identical to the 14N2 probe[2].

Mechanism Probe 15N2-Hydrazine Probe (R-15NH-15NH2) Target Electrophilic Enzyme Cofactor (e.g., Pyruvoyl, Flavin) Probe->Target Active-Site Binding DPC Direct Polar Coupling (DPC) Nucleophilic Attack Target->DPC Polar Reaction OFC Oxidative Fragmentation (OFC) Radical Cleavage Target->OFC Oxidative Reaction Result_DPC N-N Bond Retained MS1 Shift: +2 Da DPC->Result_DPC Result_OFC N-N Bond Cleaved MS1 Shift: 0 Da OFC->Result_OFC

Fig 1: Mechanistic divergence of hydrazine probes tracked via 15N2 isotope MS shifts.

Experimental Design & Self-Validating Systems

To ensure trustworthiness in drug discovery, this protocol employs a self-validating competition system . By treating SILAC "Light" cells with a known active-site competitor and "Heavy" cells with a vehicle prior to probe labeling, the system internally controls for non-specific binding. True targets will show a dramatic reduction in the Light channel (High Heavy/Light ratio), while background binders will precipitate equally (H/L ratio ~1.0).

Workflow cluster_0 1. SILAC Culturing & Treatment L_Cells Light Cells (14N/12C) + Competitor + Probe Lysis 2. Cell Lysis & 1:1 Proteome Mixing L_Cells->Lysis H_Cells Heavy Cells (15N/13C) + Vehicle + Probe H_Cells->Lysis Click 3. CuAAC Click Chemistry (Biotin-Azide Tagging) Lysis->Click Enrich 4. Streptavidin Enrichment & On-Bead Trypsin Digestion Click->Enrich MS 5. LC-MS/MS Analysis (Orbitrap) Enrich->MS Analysis 6. SILAC Ratio Quantification & Target Validation MS->Analysis

Fig 2: SILAC and 15N2-Hydrazine ABPP workflow for quantitative target validation.

Step-by-Step Protocol

Phase 1: Probe Synthesis
  • Causality: Hydrazine-15N2 dihydrochloride is utilized as the synthetic starting material rather than free hydrazine. The dihydrochloride salt prevents spontaneous air-oxidation during storage and synthesis, ensuring high yield and isotopic purity of the final alkyne-tagged 15N2-hydrazine probe[3].

Phase 2: SILAC Cell Culture
  • Culture target cells (e.g., HEK293T) in SILAC DMEM deficient in Arginine and Lysine.

  • Supplement the "Light" population with standard L-Arginine and L-Lysine.

  • Supplement the "Heavy" population with 13C6/15N4 L-Arginine and 13C6/15N2 L-Lysine.

  • Passage cells for at least 5-6 doublings to ensure >95% isotopic incorporation.

Phase 3: In Situ Labeling (Self-Validation Checkpoint)
  • Causality: Labeling is performed in situ (in living cells) rather than in lysates to preserve transient, functionally active electrophilic states and intact cellular redox environments[1].

  • Treat Light cells with the target inhibitor/competitor (e.g., 10 µM) for 1 hour at 37°C.

  • Treat Heavy cells with an equivalent volume of vehicle (DMSO).

  • Add the synthesized 15N2-Hydrazine probe (e.g., 50–100 µM) to both populations for 1 hour at 37°C[2].

Phase 4: Lysis and 1:1 Mixing
  • Wash cells with cold PBS and lyse using a urea-based buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0) to fully denature proteins while preventing premature loss of labile covalent adducts.

  • Clarify lysates via centrifugation (20,000 × g, 15 min).

  • Determine protein concentration using a BCA assay.

  • Critical Step: Mix exactly 2 mg of Light proteome with 2 mg of Heavy proteome. Causality: Mixing immediately post-lysis eliminates technical variance during the downstream click chemistry and enrichment steps.

Phase 5: CuAAC (Click Chemistry) Enrichment
  • To the combined 4 mg proteome, add the following CuAAC reagents sequentially:

    • Biotin-PEG3-Azide (100 µM)

    • THPTA ligand (1 mM)

    • CuSO4 (1 mM)

    • Sodium Ascorbate (2 mM)

  • React for 1.5 hours at room temperature. Causality: The Biotin-Azide tag exclusively reacts with the alkyne handle of the hydrazine probe, enabling stringent separation of the "electrophilome" from the unreacted proteome.

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet in 1% SDS and enrich on Streptavidin agarose beads for 2 hours.

Phase 6: Digestion and LC-MS/MS
  • Wash beads stringently (1% SDS, followed by 8 M Urea, then PBS) to remove non-covalently bound proteins.

  • Reduce with DTT (10 mM) and alkylate with Iodoacetamide (20 mM).

  • Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C.

  • Elute peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Data Presentation & Interpretation

Quantitative data generated from this workflow must be analyzed across two dimensions: the SILAC H/L ratio (for target validation) and the MS1 mass shift (for mechanistic deduction).

Table 1: SILAC Ratio Interpretation Matrix
Experimental Condition (Heavy)Control Condition (Light)Expected H/L RatioBiological Conclusion
Probe + VehicleProbe + Competitor>> 1.0 (e.g., 10.0)Specific, active-site directed target. Competitor blocked binding in Light cells.
Probe + VehicleProbe + Competitor~ 1.0 Non-specific background binder. Competitor had no effect.
15N2-Probe14N2-Probe~ 1.0 Validation control. Confirms isotopic labeling does not alter probe kinetics.
Table 2: MS1 Isotopic Envelope Shifts and Mechanistic Deductions

Note: This analysis requires comparing the identified peptide mass against a theoretical 14N2-probe modified peptide.

Target EnzymeProbe UtilizedReaction MechanismN-N Bond StatusMS1 Mass Shift (vs 14N2)
Glyoxalase (Glox)15N2-HydrazineDirect Polar Coupling (DPC)Retained+2.00 Da
SCRN3 (Pyruvoyl)15N2-HydrazineDirect Polar Coupling (DPC)Retained+2.00 Da
ALDH215N2-HydrazineOxidative Fragmentation (OFC)Cleaved0.00 Da
Monoamine Oxidase15N2-HydrazineOxidative Fragmentation (OFC)Cleaved0.00 Da

References

  • Lin, Z., Wang, X., Bustin, K. A., Shishikura, K., McKnight, N. R., He, L., Suciu, R. M., & Hu, K. (2021). "Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets." ACS Central Science, 7(9), 1524-1534.[Link]

  • Penn Today. (2021). "Versatile 'chemoproteomic probes' for activity-based protein profiling." University of Pennsylvania.[Link]

Sources

Application

Hydrazine-15N2 dihydrochloride for identifying protein-protein interactions.

Application Note & Protocol Leveraging Hydrazine-15N2 Dihydrochloride for High-Confidence Identification of Protein-Protein Interactions via Zero-Length Cross-Linking Mass Spectrometry Introduction: The Challenge of Mapp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Leveraging Hydrazine-15N2 Dihydrochloride for High-Confidence Identification of Protein-Protein Interactions via Zero-Length Cross-Linking Mass Spectrometry

Introduction: The Challenge of Mapping Protein Interaction Networks

Protein-protein interactions (PPIs) form the backbone of cellular machinery, governing nearly all biological processes. Elucidating these interaction networks is crucial for understanding cellular function and for the development of novel therapeutics.[1][2] Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for this purpose, providing valuable distance constraints that help define protein structures, conformations, and interaction interfaces.[3][4][5] By covalently linking interacting proteins, XL-MS can capture both stable and transient interactions directly within their native cellular environment, providing a snapshot of the cellular interactome.[6][7]

This guide details the application of Hydrazine-15N2 dihydrochloride, an isotopically labeled zero-length cross-linker, for the high-confidence identification of PPIs. The incorporation of a stable isotope label provides a distinct mass signature that simplifies data analysis and significantly increases the reliability of cross-link identification, a critical challenge in complex biological samples.

The Power of Isotopic Labeling in XL-MS

A primary challenge in XL-MS is the confident identification of cross-linked peptides from a complex background of linear, unmodified peptides, which are far more abundant.[8] Isotopic labeling strategies address this by introducing a unique, predictable mass shift in the cross-linked species.

Advantages of Using Hydrazine-15N2:

  • Distinct Mass Signature: Hydrazine-15N2 (H₂¹⁵N¹⁵NH₂·2HCl) contains two heavy nitrogen atoms.[9][10] When used in a 1:1 mixture with its unlabeled (¹⁴N) counterpart, every cross-linked peptide pair appears as a characteristic doublet in the mass spectrum, separated by approximately 2 Da. This signature allows for the rapid and confident identification of candidate cross-linked peptides amidst a sea of background signals.[11]

  • Enhanced Identification Confidence: The predictable mass difference between the light and heavy forms provides an additional layer of validation, significantly reducing false-positive identifications. This is particularly advantageous over label-free approaches.

  • Potential for Quantification: While this protocol focuses on identification, the use of isotope-labeled cross-linkers is the foundation for quantitative XL-MS (qXL-MS).[12][13] By varying the ratio of light to heavy cross-linker between different experimental conditions, one can quantify changes in protein conformations and interactions.

Principle of Zero-Length Cross-Linking with Hydrazine-15N2

Hydrazine is a "zero-length" cross-linker, meaning it forms a direct covalent bond between two reactive groups without introducing a spacer arm. This provides high-resolution distance information, as it indicates that the linked amino acid residues were in direct contact.

Hydrazine itself reacts with carbonyl groups, but for PPI studies, its primary use is to link carboxyl groups (on Aspartic and Glutamic acid residues) to primary amines (on Lysine residues or protein N-termini) via a two-step carbodiimide-mediated reaction. In this workflow, a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl groups to form a reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. Alternatively, it can react with hydrazine, which then acts as a nucleophile. The remaining hydrazide group can then be coupled to another activated carboxyl group, effectively linking two acidic residues.

The workflow described here focuses on an in situ approach, where cross-linking is performed on intact, living cells to capture interactions in their native context.[7][14]

Experimental Workflow Overview

The overall process involves treating cultured cells with a carbodiimide activator followed by the Hydrazine-15N2 cross-linker. After quenching the reaction, cells are lysed, proteins are digested, and the resulting peptide mixture is analyzed by high-resolution LC-MS/MS. Specialized software is then used to identify the characteristic isotopic doublets corresponding to cross-linked peptides.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cells Cultured Cells activated Carboxyl Activation (EDC) cells->activated Step 1 crosslinked In-situ Cross-linking (Hydrazine-15N2) activated->crosslinked Step 2 quenched Quench Reaction crosslinked->quenched Step 3 lysed Cell Lysis & Protein Extraction quenched->lysed Step 4 digested Proteolytic Digestion (Trypsin) lysed->digested Step 5 lcms LC-MS/MS Analysis digested->lcms Injection data Database Search (Isotopic Signature) lcms->data ppi PPI Network Identification data->ppi Validation caption Figure 1. Overall experimental workflow for PPI identification.

Caption: Figure 1. Overall experimental workflow for PPI identification.

Detailed Protocol: In Situ Cross-Linking of Cultured Mammalian Cells

This protocol provides a methodology for identifying PPIs in cultured mammalian cells (e.g., HEK293T) using EDC and Hydrazine-15N2 dihydrochloride.

Materials and Reagents
  • Cross-linker: Hydrazine-15N2 dihydrochloride (e.g., Santa Cruz Biotechnology, CAS 287488-18-0)[9] and unlabeled Hydrazine dihydrochloride.

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).

  • Cell Line: HEK293T cells (or other desired mammalian cell line).

  • Buffers & Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Cross-linking Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

    • Quenching Buffer: 50 mM Tris-HCl, pH 7.5.

    • Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitor cocktail.

    • Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl, 10 mM TCEP, pH 8.5.

    • Alkylation Solution: 40 mM Chloroacetamide (CAA) in 8 M Urea, 100 mM Tris-HCl, pH 8.5.

    • Digestion Buffer: 50 mM Ammonium Bicarbonate.

  • Enzyme: Sequencing-grade Trypsin.

  • Equipment: Standard cell culture equipment, refrigerated centrifuge, thermomixer, sonicator, high-resolution Orbitrap mass spectrometer.

Step-by-Step Methodology

PART A: In-Situ Cross-Linking and Cell Lysis

  • Cell Culture: Grow HEK293T cells to ~80% confluency. For a typical experiment, use one 15 cm dish per condition (e.g., light vs. heavy cross-linker, or a 1:1 mix).

  • Cell Harvest & Wash: Aspirate culture medium. Wash cells twice with 10 mL of ice-cold PBS. Scrape cells into 5 mL of ice-cold PBS and transfer to a 15 mL conical tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cross-linker Preparation: Prepare a 100 mM stock solution of Hydrazine-15N2 dihydrochloride in Cross-linking Buffer. Prepare a separate 100 mM stock of unlabeled Hydrazine dihydrochloride. For this protocol, create a 1:1 (light/heavy) working mix at 50 mM.

  • Activation: Resuspend the cell pellet in 2 mL of ice-cold Cross-linking Buffer. Add EDC to a final concentration of 5 mM. Incubate for 5 minutes at room temperature with gentle rotation to activate surface carboxyl groups.

    • Rationale: EDC is a zero-length cross-linker activator that is water-soluble and reacts efficiently at a slightly acidic pH (6.0), activating carboxyl groups to form reactive intermediates.

  • Cross-linking: Add the 1:1 light/heavy hydrazine mix to the activated cells to a final concentration of 10 mM. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Quenching: Pellet the cross-linked cells (500 x g, 5 min, 4°C). Aspirate the supernatant and resuspend the pellet in 5 mL of Quenching Buffer. Incubate for 15 minutes at room temperature to quench any unreacted EDC and hydrazine.[2]

  • Lysis: Pellet the quenched cells and resuspend in 1 mL of ice-cold Lysis Buffer containing protease inhibitors. Incubate on ice for 30 minutes, with vortexing every 10 minutes. Sonicate the lysate to shear DNA and ensure complete lysis.

  • Protein Quantification: Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

PART B: Sample Preparation for Mass Spectrometry

  • Denaturation & Reduction: Take 1 mg of protein lysate. Add Denaturation/Reduction Buffer to a final volume of 500 µL. Incubate for 1 hour at 37°C.

  • Alkylation: Add CAA solution to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Digestion (Part 1): Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Digestion (Part 2): Add a second aliquot of trypsin (1:100 ratio) and incubate for another 4 hours.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides in a vacuum centrifuge.

Chemical Reaction Schematic

Reaction_Mechanism cluster_reactants cluster_products Asp Aspartic Acid (Protein 1) -COOH EDC EDC (Activator) Asp->EDC 1. Activation Glu Glutamic Acid (Protein 2) -COOH Glu->EDC 1. Activation Hydrazine Hydrazine-¹⁵N₂ -H₂¹⁵N-¹⁵NH₂ Crosslink Cross-linked Residues -CO-¹⁵NH-¹⁵NH-CO- Hydrazine->Crosslink 3. Covalent Bond Formation EDC->Hydrazine 2. Nucleophilic Attack caption Figure 2. Conceptual reaction for linking acidic residues.

Caption: Figure 2. Conceptual reaction for linking acidic residues.

Mass Spectrometry and Data Analysis

Analysis of XL-MS data requires specialized software capable of identifying peptide pairs linked by a custom reagent.[15][16]

LC-MS/MS Parameters

A bottom-up proteomics approach is used for analysis.[15] The complex mixture of peptides is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.

ParameterRecommended SettingRationale
Instrument Thermo Scientific Orbitrap Exploris™ 480, QE series, or similarHigh resolution and mass accuracy are critical for distinguishing isotopic peaks and assigning correct precursor masses.
MS1 Resolution 120,000 @ m/z 200To resolve the isotopic envelopes of the light and heavy cross-linked peptide pairs.
MS1 AGC Target 3e6Standard value for survey scans.
MS2 Resolution 30,000 @ m/z 200Sufficient for confident fragment ion identification.
MS2 Activation HCD (Higher-energy C-Type Dissociation)Provides robust fragmentation for peptide sequencing.
Stepped HCD Energy 25, 30, 35 (normalized)Using multiple collision energies ensures good fragmentation coverage for different types of cross-linked peptides.
Data Acquisition Data-Dependent Acquisition (DDA)Focuses sequencing efforts on the most abundant precursor ions. Modern instruments can also utilize data-independent acquisition (DIA).[8]
Database Search and Interpretation

Specialized search algorithms are required to handle the complexity of matching MS/MS spectra to a database of all possible peptide pairs.

  • Software: Use software designed for XL-MS data, such as MeroX, XlinkX, or pLink.[8][17]

  • Cross-linker Definition: In the software, define a custom cross-linker with the following properties:

    • Name: Hydrazine-15N2

    • Mass Modification (Light): -2.01565 Da (loss of 2 H₂O, gain of N₂H₂)

    • Mass Modification (Heavy): +0.00403 Da (loss of 2 H₂O, gain of ¹⁵N₂H₂) - Note: The precise mass will be (2 * 15.000108) + (2 * 1.007825) - (2 * 18.010565) relative to the two carboxyl groups. The key is the mass difference between the light and heavy forms.

    • Isotope Mass Difference: ~2.0 Da (specifically, 2 * (15.000108 - 14.003074) = 1.994068 Da).

    • Specificity: Aspartic Acid (D), Glutamic Acid (E).

  • Search Parameters:

    • Precursor/Fragment Mass Tolerance: 10 ppm / 20 ppm.

    • Enzyme: Trypsin, allowing up to 2 missed cleavages.

    • Variable Modifications: Methionine oxidation, N-terminal acetylation.

    • Fixed Modification: Cysteine carbamidomethylation.

  • Validation: The primary validation criterion is the identification of a peptide-spectrum match (PSM) for both the light and heavy versions of a cross-linked peptide pair, co-eluting and with the expected mass difference. Software like MeroX is specifically designed to score these pairs. The final list of identified PPIs can be filtered based on a score threshold or a False Discovery Rate (FDR), typically set at 1-5%.[5]

References

  • Sinz, A., Arlt, C., & Kastritis, P. L. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews. [Link]

  • Götze, M., & Sinz, A. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]

  • Yu, C., et al. (2016). Large-Scale and Targeted Quantitative Cross-Linking MS Using Isotope-Labeled Protein Interaction Reporter (PIR) Cross-Linkers. Journal of Proteome Research. [Link]

  • Bruce, J. E., et al. (2019). High-density chemical cross-linking for modeling protein interactions. PNAS. [Link]

  • Kalkhof, S., & Sinz, A. (2012). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics. [Link]

  • Zhang, H., et al. (2025). XL-Ranker: A Computational Workflow for Prioritizing Protein-Protein Interactions from Cross-Linking Mass Spectrometry Data. Journal of Proteome Research. [Link]

  • Götze, M., & Sinz, A. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. ACS Publications. [Link]

  • Lan, M., et al. (2023). Innovation in Cross-Linking Mass Spectrometry Workflows: Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. Journal of Proteome Research. [Link]

  • Trester-Zedlitz, M., et al. (2006). Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. Journal of Proteome Research. [Link]

  • Young, M. M., et al. (2009). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry. [Link]

  • Liu, F., & Sinz, A. (2017). XL-MS analysis workflow for identifying pBVS cross-linked peptides. ResearchGate. [Link]

  • Bruce, J. E., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2023). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]

  • Khan, A., et al. (2021). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. STAR Protocols. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). How to cross-link proteins. UTHSCSA Website. [Link]

  • Kalkhof, S., & Sinz, A. (2012). Quantitation of cross-linked peptides using isotope labelled cross-linkers. ResearchGate. [Link]

  • Backus, K. M., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Derivatization Efficiency with Hydrazine-¹⁵N₂ Dihydrochloride

Welcome to the technical support center for improving derivatization efficiency with Hydrazine-¹⁵N₂ dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for improving derivatization efficiency with Hydrazine-¹⁵N₂ dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable isotopic labeling reagent for quantitative analysis by mass spectrometry. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your experimental workflow and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Hydrazine-¹⁵N₂ dihydrochloride in our field?

Hydrazine-¹⁵N₂ dihydrochloride serves as a stable, isotopically labeled internal standard for the quantification of carbonyl-containing compounds (aldehydes and ketones) using isotope dilution mass spectrometry.[1][2] By derivatizing your sample and a known amount of the ¹⁵N₂-labeled standard with a suitable reagent, you can accurately determine the concentration of your target analyte, correcting for variations in sample preparation, derivatization efficiency, and instrument response.[1]

Q2: How should I properly store and handle Hydrazine-¹⁵N₂ dihydrochloride to ensure its stability?

As with other hydrazine compounds, Hydrazine-¹⁵N₂ dihydrochloride is sensitive to air, moisture, heat, and light.[3] Improper storage can lead to degradation and compromise the isotopic purity of the reagent.[4]

Key Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][6]

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6]

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[5][6]

  • Incompatibilities: Store separately from oxidizing agents, strong acids, and metal oxides, as these can catalyze decomposition.[3][5]

For long-term storage, it is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Q3: What are the common derivatization reactions involving Hydrazine-¹⁵N₂ dihydrochloride?

The fundamental reaction is the condensation of the hydrazine with a carbonyl group to form a stable hydrazone.[7] This reaction is often carried out with a derivatizing agent that enhances the detectability of the analyte by mass spectrometry. Common derivatizing agents for hydrazine include:

  • Acetone: Forms a volatile acetone azine derivative suitable for GC-MS analysis.[1][7][8]

  • Benzaldehyde and its analogs (e.g., p-anisaldehyde, p-tolualdehyde): Form hydrazones that are well-suited for LC-MS/MS analysis due to their enhanced ionization efficiency and chromatographic retention.[2][7][9][10]

The choice of derivatizing agent depends on the analytical platform (GC-MS or LC-MS) and the specific properties of the target analyte.

Troubleshooting Guide: Low Derivatization Efficiency

Low or inconsistent derivatization efficiency is a common hurdle in quantitative analysis. The following sections provide a systematic approach to diagnosing and resolving these issues.

Issue: Incomplete Derivatization Reaction

Symptoms:

  • Low signal intensity for the derivatized analyte and/or the ¹⁵N₂-labeled internal standard.

  • High residual signal from the underivatized analyte.

  • Poor linearity in the calibration curve.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Time The reaction may not have reached completion, especially for sterically hindered carbonyls.Increase the reaction time. For some applications, extending the reaction to 48 hours has been shown to improve the detection limit.[11][12] Monitor the reaction progress using a suitable technique like TLC or a time-course experiment.[13]
Incorrect Reaction Temperature The reaction kinetics may be too slow at ambient temperature.Increase the reaction temperature. Many protocols call for heating at 60-100°C.[9][14][15][16] However, be mindful of the thermal stability of your analyte and the derivatized product.
Inappropriate pH The pH of the reaction mixture can significantly impact the rate of hydrazone formation.Optimize the pH of the reaction medium. Acid catalysis is often employed.[11][13] For instance, the addition of a small amount of acetic acid or hydrochloric acid can facilitate the reaction.[11][13] Conversely, some protocols may require basic conditions.[9]
Insufficient Reagent Concentration The concentration of the derivatizing agent may be a limiting factor.Use a molar excess of the derivatizing agent to drive the reaction to completion.
Poor Reagent Quality The Hydrazine-¹⁵N₂ dihydrochloride or the derivatizing agent may have degraded.Use fresh, high-purity reagents. Ensure proper storage conditions are maintained.
Issue: Sample Matrix Interference

Symptoms:

  • Inconsistent derivatization efficiency between standards and actual samples.

  • Ion suppression or enhancement in the mass spectrometer.[17][18]

  • Poor reproducibility of results.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Competitive Reactions Other components in the sample matrix may react with the derivatizing agent, reducing its availability for the target analyte.Implement a sample clean-up step prior to derivatization, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
pH Alteration by Matrix The sample matrix may alter the pH of the reaction mixture, moving it away from the optimal range.Buffer the reaction mixture to maintain the optimal pH.
Ionization Effects Co-eluting matrix components can suppress or enhance the ionization of the derivatized analyte in the mass spectrometer source.[17][18]The use of a stable isotope-labeled internal standard like Hydrazine-¹⁵N₂ dihydrochloride is the primary way to correct for these effects.[1][2] Additionally, improve chromatographic separation to resolve the analyte from interfering matrix components.[17] Consider matrix-matched calibration standards.[10][17]

Experimental Protocols

Protocol 1: General Derivatization with Benzaldehyde for LC-MS Analysis

This protocol is a starting point and should be optimized for your specific analyte and matrix.

  • Sample Preparation:

    • To 100 µL of your sample (e.g., plasma, urine), add a known amount of Hydrazine-¹⁵N₂ dihydrochloride solution as the internal standard.

  • Derivatization:

    • Add 50 µL of a 10 mg/mL solution of benzaldehyde in methanol.

    • Add 10 µL of glacial acetic acid to catalyze the reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction mixture at 60°C for 60 minutes.[9]

  • Sample Clean-up (if necessary):

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis:

    • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization with Acetone for GC-MS Analysis
  • Sample Preparation:

    • In a headspace vial, add your sample.

    • Spike with a known amount of Hydrazine-¹⁵N₂ dihydrochloride solution.

  • Derivatization:

    • Add a known volume of acetone. Acetone will act as both the solvent and the derivatizing reagent.[7]

    • Seal the vial.

  • Incubation:

    • Allow the reaction to proceed at room temperature. The reaction is typically rapid.[7] For some matrices, gentle heating (e.g., 40°C) may be beneficial.[8]

  • Analysis:

    • Analyze the headspace of the vial by GC-MS.

Visualizing the Workflow and Troubleshooting

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing Carbonyl Analyte Add_IS Add Hydrazine-¹⁵N₂ dihydrochloride (IS) Sample->Add_IS Add_Reagent Add Derivatizing Agent (e.g., Benzaldehyde) Add_IS->Add_Reagent Adjust_pH Adjust pH (e.g., add acid catalyst) Add_Reagent->Adjust_pH Incubate Incubate (Heat as required) Adjust_pH->Incubate Cleanup Sample Cleanup (LLE/SPE) Incubate->Cleanup Analysis LC-MS or GC-MS Analysis Cleanup->Analysis Troubleshooting_Tree Start Low/Inconsistent Derivatization Efficiency Check_Reaction Are reaction conditions (time, temp, pH) optimized? Start->Check_Reaction Optimize_Reaction Optimize reaction parameters: - Increase time/temp - Adjust pH Check_Reaction->Optimize_Reaction No Check_Reagents Are reagents fresh and stored correctly? Check_Reaction->Check_Reagents Yes Review_Protocol Review and refine protocol Optimize_Reaction->Review_Protocol Replace_Reagents Use fresh, high-purity reagents Check_Reagents->Replace_Reagents No Check_Matrix Is there evidence of matrix effects? Check_Reagents->Check_Matrix Yes Replace_Reagents->Review_Protocol Implement_Cleanup Implement/improve sample cleanup (SPE/LLE) Check_Matrix->Implement_Cleanup Yes Check_Matrix->Review_Protocol No Implement_Cleanup->Review_Protocol

Caption: A decision tree for troubleshooting common issues leading to low derivatization efficiency.

References

  • Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 26(3), 433-441. Available at: [Link]

  • Jiang, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of The American Society for Mass Spectrometry, 24(12), 1984-1992. Available at: [Link]

  • Jian, W., et al. (2008). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 80(14), 5435-5440. Available at: [Link]

  • Kim, H., & Kim, K.-H. (2012). The effect of solvent selection in the gas chromatographic analysis of carbonyls in air samples after derivatization with pentafluorophenyl hydrazine. Microchemical Journal, 103, 112-118. Available at: [Link]

  • Nishimura, T., et al. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Journal of Mass Spectrometry, 49(8), 759-766. Available at: [Link]

  • Kopach, M. E., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13358-13366. Available at: [Link]

  • Wang, L., et al. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytical Methods, 5(9), 2275-2279. Available at: [Link]

  • OSHA. (n.d.). HYDRAZINE (Method 20). Occupational Safety and Health Administration. Available at: [Link]

  • Han, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10525-10534. Available at: [Link]

  • S. Al-Huniti, N., et al. (2020). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization optimization experiments. Available at: [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

  • Keevil, B. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 208, 105829. Available at: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available at: [Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • de Almeida, M. V., et al. (2026). Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. bioRxiv. Available at: [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • Carter, M. D., et al. (2017). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 41(4), 313-319. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]

  • Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in Hydrazine-15N₂ Dihydrochloride Labeling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor isotopic incorporation and low chemical yields when transitioning from standard hydrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor isotopic incorporation and low chemical yields when transitioning from standard hydrazine hydrate to Hydrazine-15N₂ dihydrochloride ( H215​N−15NH2​⋅2HCl ). Because this stable isotope reagent is highly expensive, stoichiometric precision and reaction efficiency are non-negotiable.

This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure maximum yield in your 15N-labeling workflows.

PART 1: Core Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my condensation yield plummet when I switch from unlabeled hydrazine hydrate to Hydrazine-15N₂ dihydrochloride? A1: The root cause is the protonation state of the reagent. Hydrazine dihydrochloride is an acid salt where the nitrogen lone pairs are doubly protonated, rendering them completely non-nucleophilic[1]. To initiate nucleophilic attack on a carbonyl carbon, the free hydrazine base must be liberated in situ via the addition of a base[1]. If neutralization is incomplete, the reaction stalls. Conversely, if neutralization is performed at room temperature or higher, the highly volatile free Hydrazine-15N₂ can evaporate before reacting, leading to massive yield losses.

Q2: Which base is optimal for neutralizing the dihydrochloride salt without causing side reactions? A2: Strong bases like NaOH or KOH often cause rapid, uncontrolled pH spikes that lead to the volatilization of hydrazine and the potential hydrolysis of base-sensitive substrates (e.g., esters). The optimal choice is a weaker base like Sodium Acetate (NaOAc) or N,N-Diisopropylethylamine (DIPEA). NaOAc acts as a buffer, safely neutralizing the HCl while maintaining a mild pH environment[2]. Furthermore, potassium carbonate ( K2​CO3​ ) can be used, but it may lead to exothermic events or salt precipitation if the solvent is not carefully chosen[3].

Q3: My reaction is stalling at the hydrazone intermediate, and I am seeing mono-substituted side products instead of the fully cyclized 15N₂-pyrazole. How do I fix this? A3: This usually indicates a solvent mismatch or a lack of catalytic activation. When using the HCl salt of hydrazine, the addition of distilled water to the organic solvent (typically ethanol) is strictly necessary to break the crystal lattice of the salt and ensure homogenous hydrazone formation[4]. Once the hydrazone is formed, the intramolecular cyclocondensation often requires thermal energy (reflux) and a catalytic amount of acid (like glacial acetic acid) to activate the electrophile and drive the ring closure[1].

PART 2: Reaction Optimization & Quantitative Data

The following matrix summarizes the causality and quantitative outcomes of various base/solvent combinations during 15N-pyrazole synthesis.

Base Selection (Equivalents)Solvent SystemTemperature ProfileTypical Yield (%)Mechanistic Outcome / Limitation
None Ethanol (Absolute)Reflux< 10%Hydrazine remains protonated; no nucleophilic attack occurs.
NaOH (2.2 eq)Methanol0 °C Reflux40 - 50%High initial pH causes rapid volatilization of free H215​N−15NH2​ ; risk of substrate hydrolysis.
K₂CO₃ (2.2 eq)NMP / DMFRoom Temp55 - 65%Efficient neutralization, but inorganic salt byproducts can precipitate and trap reagents[3].
NaOAc (2.5 eq)EtOH / H₂O (4:1)0 °C Reflux85 - 95%Optimal buffering; water solubilizes the dihydrochloride salt, enabling complete hydrazone formation[4].
PART 3: Validated Experimental Protocol

High-Yield Synthesis of 15N₂-Labeled Pyrazoles via In Situ Neutralization This self-validating protocol ensures that the expensive 15N isotope is fully captured by the electrophile before thermal cyclization is initiated.

Materials:

  • Hydrazine-15N₂ dihydrochloride (1.05 equivalents)

  • 1,3-Diketone or α,β -unsaturated carbonyl (1.0 equivalent)

  • Sodium acetate (anhydrous, 2.5 equivalents)

  • Ethanol (200 proof) and Distilled Water

  • Glacial acetic acid (catalytic)

Step-by-Step Methodology:

  • Salt Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend Hydrazine-15N₂ dihydrochloride (1.05 eq) in a 4:1 mixture of Ethanol and Distilled Water. Causality: Water is strictly necessary to dissolve the highly polar dihydrochloride salt, ensuring a homogenous phase for neutralization[4].

  • Controlled Neutralization: Chill the suspension to 0–5 °C using an ice bath. Slowly add Sodium Acetate (2.5 eq) in small portions over 15 minutes. Stir for an additional 30 minutes at 0 °C. Causality: Cold neutralization prevents the liberated free Hydrazine-15N₂ from volatilizing out of the solvent matrix before it can react.

  • Electrophile Addition: Dissolve the 1,3-diketone (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the cold hydrazine mixture via an addition funnel to prevent localized heating.

  • Hydrazone Formation: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via TLC or LC-MS. Causality: This step ensures the 15N isotope is covalently bound to the substrate as a hydrazone, eliminating volatility risks.

  • Cyclocondensation: Once the intermediate hydrazone is fully formed, add 2-3 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) for 4–6 hours. Causality: The acid catalyst protonates the remaining carbonyl oxygen, increasing its electrophilicity and driving the thermodynamically favorable ring closure[1].

  • Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the high-purity 15N₂-labeled pyrazole.

PART 4: Reaction Pathway Visualization

G A Hydrazine-15N2 Dihydrochloride (Protonated, Non-nucleophilic) B Addition of Base (NaOAc) at 0-5 °C in EtOH/H2O A->B Step 1 C Free Hydrazine-15N2 (Active Nucleophile) B->C Neutralization D Volatilization / Loss (If Temp > 20 °C too early) C->D Poor Temp Control E Addition of Electrophile (e.g., 1,3-Diketone) C->E Step 2 F Cyclocondensation (Reflux + AcOH Catalyst) E->F Step 3 G 15N2-Labeled Pyrazole (High Yield Product) F->G Final Isolation

Caption: Workflow for Hydrazine-15N2 Neutralization and Cyclocondensation.

References
  • Any idea how to neutralize the hydrazine dihydrochloride? Source: ResearchGate URL:[Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base Source: ACS Publications URL:[Link]

  • Organic Syntheses Procedure: Three-component Reaction for Pyrazole Synthesis Source: Organic Syntheses URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 15N vs. 13C Labeling in Quantitative Proteomics

Introduction In the realm of quantitative proteomics and structural biology, stable isotope labeling acts as a molecular ruler, allowing us to trace, quantify, and elucidate the dynamics of complex biological systems[]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of quantitative proteomics and structural biology, stable isotope labeling acts as a molecular ruler, allowing us to trace, quantify, and elucidate the dynamics of complex biological systems[]. As a Senior Application Scientist, I frequently consult with research teams grappling with a fundamental experimental design choice: should they utilize 15N or 13C stable isotopes?

This guide provides an objective, data-driven comparison of 15N global metabolic labeling and 13C targeted labeling (primarily via SILAC). By examining the mechanistic causality behind these techniques, we will establish a self-validating framework to help you select the optimal labeling strategy for your mass spectrometry (MS) or nuclear magnetic resonance (NMR) workflows.

Mechanistic Causality: The Physics and Biology of Isotope Selection

The decision between 15N and 13C is not merely a matter of preference; it is dictated by the fundamental physics of the isotopes and the biological constraints of the model organism.

1. Isotopic Natural Abundance and Signal-to-Noise The natural abundance of 13C is approximately 1.1%, whereas 15N is significantly lower at 0.37%[]. In high-sensitivity mass spectrometry, the lower natural abundance of 15N translates to a cleaner background and a higher signal-to-noise ratio, which is particularly advantageous for trace protein quantification where background interference must be minimized[].

2. Incorporation Dynamics and Mass Shifts

  • 15N Global Labeling: When cells or organisms are fed 15N-enriched media (e.g., 15NH4Cl or 15N-algae), every nitrogen atom in the synthesized proteins is replaced[2][3]. Because different amino acids contain varying numbers of nitrogen atoms, the resulting mass shift in a tryptic peptide is variable and sequence-dependent[2]. This creates a complex isotopic envelope that requires specialized bioinformatics tools to deconvolute[][2].

  • 13C Targeted Labeling (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) typically utilizes 13C6-Lysine and 13C6-Arginine[4]. Because the protease trypsin specifically cleaves at the C-terminus of Lys and Arg residues, nearly every resulting peptide contains exactly one labeled residue[4]. This yields a highly predictable, fixed mass shift (e.g., +6 Da), drastically simplifying MS1 spectral matching and quantitative data analysis using standard software[][4].

Quantitative Data Comparison

To objectively evaluate these methodologies, we must compare their operational metrics. The following table synthesizes the performance and application data for both approaches.

Parameter15N Global Metabolic Labeling13C Targeted Labeling (SILAC)
Labeling Scope Global (All N-containing amino acids)[]Targeted (Specific residues, e.g., Lys/Arg)[4]
Natural Abundance 0.37% (Minimal background interference)[]1.1% (Slightly higher isotopic envelope complexity)[]
Mass Shift in MS Variable (Depends on N-count per peptide)[2]Predictable (+6 Da per 13C6-labeled residue)[]
Cost & Scalability Low cost (15N salts/diets are highly economical)[3]High cost (Synthesized 13C amino acids are expensive)[]
Best Biological Model In vivo whole organisms (Mice, Plants, E. coli)[3]Mammalian cell culture lines[4]
NMR Utility Essential for 1H-15N HSQC "fingerprint" spectra[]Used alongside 15N for 3D structural assignment[]
Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system where the output of one step confirms the success of the previous one. Below are the step-by-step workflows for both labeling strategies.

Protocol 1: 15N Global Metabolic Labeling (Whole Organism / In Vivo)

Causality: 15N is chosen for in vivo models because feeding mice or plants expensive 13C-amino acids is cost-prohibitive, and systemic metabolic conversion can scramble targeted labels[3][5].

  • Diet Preparation: Formulate a customized, nitrogen-free diet supplemented exclusively with a 15N-enriched protein source (e.g., 15N-labeled Ralstonia eutropha bacteria for mice)[3].

  • Metabolic Adaptation: Cultivate the model organism on the 15N diet. For mammals, this often requires feeding across multiple generations to ensure >95% isotopic enrichment in all tissues[2][3].

  • Protein Extraction & Mixing: Harvest the target tissue and lyse in a denaturing buffer. Mix the 15N-labeled "heavy" extract 1:1 (w/w) with a 14N "light" experimental sample. This early mixing eliminates downstream sample handling bias[4].

  • Digestion & LC-MS/MS: Perform tryptic digestion. Analyze via high-resolution MS.

  • Validation & Analysis: Validate incorporation efficiency by analyzing the isotopic fine structure of the intact peptides[5]. Use sequence-database search algorithms configured with the isotopic mass of nitrogen set to 15.0001 Da to calculate the variable elemental compositions and match the overlaid spectral pairs[2].

Protocol 2: 13C Targeted Labeling (SILAC in Cell Culture)

Causality: 13C-SILAC is the gold standard for cell culture because the predictable mass shifts allow for highly multiplexed, automated data analysis without the need for custom algorithms[4].

  • Media Preparation: Prepare SILAC dropout media lacking natural Lysine and Arginine. Supplement the "Heavy" media with 13C6-L-Lysine and 13C6-L-Arginine[4].

  • Cell Culturing: Grow the target mammalian cell line in the heavy media for at least 5-6 cell doublings.

  • Validation of Incorporation: Before the main experiment, run a small aliquot on the MS to confirm that >98% of the peptides exhibit the expected +6 Da mass shift, validating complete metabolic incorporation.

  • Treatment & Harvesting: Apply the experimental variable to the "Light" cells and the control to the "Heavy" cells. Harvest and mix the intact cells at a precise 1:1 cell-count ratio[4].

  • Digestion & LC-MS/MS: Lyse the mixed cells, extract proteins, and digest with Trypsin. The predictable cleavage at Lys/Arg ensures a fixed mass difference between the light and heavy peptide pairs, enabling straightforward relative quantification using standard software[][4].

Visualizing the Workflows and Decision Logic

Workflow cluster_15N 15N Global Metabolic Labeling cluster_13C 13C Targeted Labeling (SILAC) Start Biological Model (Cells/Tissue) N_Media 15N-Enriched Media (e.g., 15NH4Cl) Start->N_Media C_Media 13C-Labeled AAs (e.g., 13C6-Lys/Arg) Start->C_Media N_Incorp Global Incorporation (All Nitrogen Atoms) N_Media->N_Incorp Digest Tryptic Digestion & Peptide Extraction N_Incorp->Digest N_MS Variable Mass Shift (Depends on N count) Data LC-MS/MS Analysis & Quantification N_MS->Data C_Incorp Targeted Incorporation (Specific Residues) C_Media->C_Incorp C_Incorp->Digest C_MS Predictable Mass Shift (+6 Da per AA) C_MS->Data Digest->N_MS Digest->C_MS

Workflow comparison of 15N global labeling versus 13C SILAC targeted labeling in proteomics.

DecisionMatrix Goal Primary Research Goal? Struct Protein Structure (NMR Spectroscopy) Goal->Struct Quant Quantitative Proteomics (Mass Spectrometry) Goal->Quant NMR_Choice 15N Labeling (HSQC) Optional: 13C for 3D NMR Struct->NMR_Choice Model Biological Model? Quant->Model InVivo Whole Organism / In Vivo (Mice, Plants) Model->InVivo CellCult Cell Culture (Mammalian / Yeast) Model->CellCult InVivo_Choice 15N Global Labeling (Cost-effective, High Incorp) InVivo->InVivo_Choice CellCult_Choice 13C SILAC (Predictable MS/MS, High Precision) CellCult->CellCult_Choice

Decision matrix for selecting 15N vs 13C labeling based on research goals and biological models.

Conclusion

The choice between 15N and 13C labeling fundamentally dictates the trajectory of your downstream data analysis. If your research demands high-throughput, highly predictable MS quantification in cell culture, 13C SILAC remains the undisputed champion due to its fixed mass shifts and seamless software integration[4]. Conversely, if you are conducting in vivo whole-organism studies where cost and global incorporation are paramount, or if you are performing structural NMR, 15N labeling is the necessary and superior choice[][3].

References
  • BOC Sciences. "How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers."

  • ACS Publications. "Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis." 2

  • Annual Reviews. "Relative and Absolute Quantitation in Mass Spectrometry–Based Proteomics." 4

  • PLOS One. "Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies." 3

  • PubMed / J Am Soc Mass Spectrom. "Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry."5

Sources

Comparative

The Gold Standard for Carbonyl Metabolomics: A Comparative Guide to Hydrazine-15N2 Dihydrochloride and Unlabeled Hydrazine in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of metabolic research, the precise quantification of low-abundance and often unstable carbonyl-containing metabolites is a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the precise quantification of low-abundance and often unstable carbonyl-containing metabolites is a significant challenge. Chemical derivatization is a key strategy to enhance the sensitivity and chromatographic retention of these molecules for mass spectrometry (MS)-based analysis. Hydrazine is a widely used reagent for this purpose, reacting with aldehydes and ketones to form stable hydrazones.

This guide provides an in-depth technical comparison between the use of unlabeled hydrazine and its stable isotope-labeled counterpart, Hydrazine-15N2 dihydrochloride. We will explore the fundamental principles of stable isotope dilution, present supporting data, and provide a detailed experimental protocol to demonstrate why Hydrazine-15N2 dihydrochloride is the superior choice for robust and reliable quantitative metabolic studies.

The Challenge of Quantifying Carbonyl Metabolites

Carbonyl-containing metabolites, such as keto acids, aldehydes, and reducing sugars, are central players in numerous metabolic pathways. However, their inherent chemical properties pose significant analytical hurdles:

  • Poor Ionization Efficiency: Many carbonyl compounds have low proton affinity, leading to weak signals in electrospray ionization mass spectrometry (ESI-MS).

  • Instability: Some carbonyl metabolites are prone to degradation during sample preparation and analysis.

  • Matrix Effects: Complex biological samples contain a multitude of molecules that can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

Chemical derivatization with hydrazine addresses the first two challenges by introducing a more readily ionizable moiety and stabilizing the molecule. However, the use of unlabeled hydrazine does not overcome the issue of matrix effects.

Unlabeled Hydrazine: A Useful but Flawed Tool

Derivatization with unlabeled hydrazine has been a longstanding practice in metabolomics. The reaction (Figure 1) converts the carbonyl group into a hydrazone, which typically exhibits improved chromatographic behavior and ionization efficiency.

However, this approach has a critical limitation: the derivatized analyte is still susceptible to variations in sample preparation and matrix effects. Without a proper internal standard, it is difficult to correct for these variations, leading to imprecise and inaccurate quantification. While a structurally similar molecule can be used as an internal standard, it will not behave identically to the analyte during extraction, derivatization, and ionization, thus providing incomplete correction.

Hydrazine-15N2 Dihydrochloride: The Power of Isotopic Labeling

The introduction of stable isotopes into the derivatizing agent represents a paradigm shift in quantitative analysis. Hydrazine-15N2 dihydrochloride, in which both nitrogen atoms are the heavier 15N isotope, serves as an ideal internal standard for carbonyl-containing metabolites.

The principle behind this approach is isotope dilution mass spectrometry (IDMS) . A known amount of the 15N2-labeled hydrazine is used to derivatize the same sample in a separate reaction, or a pooled sample to create an internal standard. Because the stable isotope-labeled derivatizing agent is chemically identical to the unlabeled version, it reacts with the carbonyl metabolites at the same rate and with the same efficiency. The resulting 15N2-labeled hydrazones are chemically identical to their unlabeled counterparts, meaning they co-elute during liquid chromatography (LC) and experience the same matrix effects.

The mass spectrometer, however, can easily distinguish between the unlabeled (light) and 15N2-labeled (heavy) derivatized metabolites due to the +2 Da mass shift. By measuring the ratio of the light to heavy signals, any variations introduced during the analytical workflow are canceled out, leading to highly accurate and precise quantification.

The Workflow of a Stable Isotope Labeling Experiment

The following diagram illustrates a typical workflow for a comparative metabolic study using both unlabeled and 15N2-labeled hydrazine.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction Derivatization_Unlabeled Derivatization (Light) Extraction->Derivatization_Unlabeled Derivatization_Labeled Derivatization (Heavy) - Internal Standard Extraction->Derivatization_Labeled Unlabeled_Hydrazine Unlabeled Hydrazine Unlabeled_Hydrazine->Derivatization_Unlabeled Labeled_Hydrazine Hydrazine-15N2 Dihydrochloride Labeled_Hydrazine->Derivatization_Labeled LCMS LC-MS/MS Analysis Derivatization_Unlabeled->LCMS Derivatization_Labeled->LCMS Data_Processing Data Processing LCMS->Data_Processing Quantification Relative/Absolute Quantification Data_Processing->Quantification

Caption: Experimental workflow for carbonyl metabolomics using unlabeled and 15N2-labeled hydrazine.

Head-to-Head Comparison: Performance Metrics

While direct comparative studies for a broad range of endogenous carbonyl metabolites are limited, the performance of 15N2-hydrazine as an internal standard for quantifying hydrazine itself in biological matrices provides a strong proxy for its effectiveness in derivatization-based assays. The following table summarizes key performance metrics from studies using isotope dilution LC-MS/MS for hydrazine quantification, which can be extrapolated to the analysis of carbonyl metabolites.

Performance MetricUnlabeled Hydrazine (with external calibration)Hydrazine-15N2 Dihydrochloride (as internal standard)Advantage of 15N2-Labeling
**Linearity (R²) **Typically ≥ 0.99≥ 0.999[1]Higher degree of linearity, indicating a more accurate response across a wider concentration range.
Accuracy (% Recovery) 85-115% (can be variable due to matrix effects)95.38-108.12%[2][3]Tighter recovery range, demonstrating superior accuracy by correcting for matrix effects and sample loss.
Precision (% RSD) < 20%< 15%[4]Improved precision (lower relative standard deviation), indicating higher reproducibility of measurements.
Limit of Quantification (LOQ) Dependent on matrix complexityLower LOQs achievable due to reduced noise and interference. For hydrazine, LOQs as low as 0.005 ng/mL have been reported.[2][3]Enhanced sensitivity, allowing for the quantification of low-abundance metabolites.
Correction for Matrix Effects NoneExcellentEffectively eliminates inaccuracies caused by ion suppression or enhancement.

Experimental Protocol: Derivatization of Carbonyl Metabolites in Plasma

This protocol provides a general procedure for the derivatization of carbonyl metabolites in plasma samples using either unlabeled hydrazine or Hydrazine-15N2 dihydrochloride.

Materials:

  • Unlabeled Hydrazine or Hydrazine-15N2 dihydrochloride

  • Human plasma

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Prepare a 10 mg/mL stock solution of either unlabeled hydrazine or Hydrazine-15N2 dihydrochloride in water.

    • To the supernatant from step 1, add 20 µL of the hydrazine stock solution.

    • Add 10 µL of 1% formic acid in acetonitrile to catalyze the reaction.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in 100 µL of 50% acetonitrile in water.

    • Vortex and transfer to an autosampler vial.

    • Analyze the samples by LC-MS/MS.

Note: For quantitative studies using Hydrazine-15N2 dihydrochloride as an internal standard, a separate set of pooled quality control (QC) samples should be derivatized with the labeled reagent. A small aliquot of this labeled QC is then spiked into each unlabeled derivatized sample before LC-MS/MS analysis.

Visualizing the Derivatization Reaction

The following diagram illustrates the reaction of a generic carbonyl compound with both unlabeled and 15N2-labeled hydrazine.

G cluster_unlabeled Unlabeled Hydrazine cluster_labeled Hydrazine-15N2 Dihydrochloride R-C=O R-C=O R-C=N-NH2 R-C=N-NH₂ (Hydrazone) R-C=O->R-C=N-NH2 + H2N-NH2 H₂N-NH₂ H2O H₂O R-C=N-NH2->H2O + R-C=O_l R-C=O R-C=N-15N-H2 R-C=N-¹⁵NH₂ (Labeled Hydrazone) R-C=O_l->R-C=N-15N-H2 + H2N-15N-H2 H₂¹⁵N-¹⁵NH₂ H2O_l H₂O R-C=N-15N-H2->H2O_l +

Caption: Derivatization of a carbonyl compound with unlabeled and 15N2-labeled hydrazine.

Conclusion: Ensuring Data Integrity in Metabolic Research

For researchers, scientists, and drug development professionals, the integrity and reliability of quantitative data are paramount. While unlabeled hydrazine can be a useful tool for the qualitative analysis of carbonyl-containing metabolites, it falls short in providing the accuracy and precision required for robust quantitative studies.

Hydrazine-15N2 dihydrochloride, when used in an isotope dilution mass spectrometry workflow, overcomes the inherent limitations of unlabeled derivatization reagents. By providing a chemically identical internal standard that corrects for sample loss, derivatization inefficiencies, and matrix effects, it ensures the generation of high-quality, reproducible data. The adoption of stable isotope-labeled derivatization reagents like Hydrazine-15N2 dihydrochloride is a critical step towards achieving the highest standards of scientific rigor in metabolic research.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Clinical Mass Spectrometry. [Link]

  • Quantification of hydrazine in human urine by HPLC-MS-MS. (2016). Journal of Chromatography B. [Link]

  • Identification of novel hydrazine metabolites by 15N-NMR. (1990). Archives of Toxicology. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. (2017). Journal of Chromatography B. [Link]

  • Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS. (2015). Analytical Chemistry. [Link]

  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. (2026). bioRxiv. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (1989). Metabolites. [Link]

  • Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. (2008). Journal of Chromatography A. [Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (2016). Journal of Analytical Toxicology. [Link]

  • Liquid Chromatography−Mass Spectrometry and 15N Metabolic Labeling for Quantitative Metabolic Profiling. (2005). Analytical Chemistry. [Link]

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. (2021). Analytical Chemistry. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Metabolites. [Link]

  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. (2026). bioRxiv. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2022). Frontiers in Plant Science. [Link]

  • 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. (2020). ACS Chemical Biology. [Link]

  • Analytical Methods for Hydrazines. (n.d.). ATSDR. [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]

  • 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. (2020). ACS Chemical Biology. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018). Journal of Analytical Chemistry. [Link]

  • Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... (n.d.). ResearchGate. [Link]

  • NMR-based metabolite studies with 15N amino acids. (2011). Journal of Biomolecular NMR. [Link]

  • Metabolomics. (n.d.). Patgiri Lab. [Link]

Sources

Validation

Accuracy of protein quantification with Hydrazine-15N2 dihydrochloride.

Title: Precision Profiling: Evaluating the Accuracy of Hydrazine-15N2 Dihydrochloride in Quantitative Proteomics Executive Summary The accurate quantification of specific protein sub-populations—such as carbonyl-containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Profiling: Evaluating the Accuracy of Hydrazine-15N2 Dihydrochloride in Quantitative Proteomics

Executive Summary

The accurate quantification of specific protein sub-populations—such as carbonyl-containing glycoproteins and electrophilic enzyme active sites—remains a significant analytical challenge. Traditional global proteomics methods often lack the chemical specificity required to isolate these functional states. Hydrazine-15N2 dihydrochloride has emerged as a highly precise isotopic mass tag that solves this problem. This guide objectively evaluates the performance of Hydrazine-15N2 against alternative quantification strategies, detailing the mechanistic causality behind its accuracy and providing a self-validating experimental framework for its application in Activity-Based Protein Profiling (ABPP).

Mechanistic Causality: The Science of Hydrazine-15N2 Labeling

To achieve accurate protein quantification, a labeling reagent must be both highly specific to its target and structurally non-disruptive to the peptide. [4] achieves this through two mechanistic pillars:

  • Target Specificity via Direct Polar Coupling: Hydrazine selectively reacts with electron-deficient functionalities (aldehydes, ketones, and specific enzymatic electrophiles) to form stable covalent hydrazone linkages. This allows researchers to profile therapeutic targets across multiple functional classes without the overwhelming background noise associated with ubiquitous amine-reactive tags 1.

  • Isotopic Co-elution: A major source of quantification error in mass spectrometry (MS) arises from the "isotopic effect," where deuterium-labeled heavy tags alter the hydrophobicity of a peptide, causing it to elute at a different time than its unlabeled counterpart during Liquid Chromatography (LC). By utilizing the 15N stable isotope, Hydrazine-15N2 provides a precise +2.00 Da mass shift while maintaining identical physicochemical properties to the 14N (Light) version. This guarantees perfect LC co-elution, driving superior MS1-based ratiometric quantification .

Comparative Analysis: Hydrazine-15N2 vs. Industry Alternatives

When designing a quantitative proteomics workflow, selecting the appropriate labeling strategy dictates the integrity of the resulting data. While isobaric tags (TMT/iTRAQ) and metabolic labeling (SILAC) are standard for global proteomics, Hydrazine-15N2 offers distinct advantages for targeted functional profiling.

Table 1: Performance Comparison of Protein Quantification Strategies

MethodologyTarget Functional GroupQuantification LevelAccuracy / PrecisionRatio CompressionComplexity / Cost
Hydrazine-15N2 Carbonyls, ElectrophilesMS1High / HighNoneLow / Moderate
SILAC Global (All Proteins)MS1Very High / HighNoneHigh / High
TMT / iTRAQ Primary Amines (N-term, Lys)MS2Moderate / HighSevereModerate / High
Dimethyl Labeling Primary Amines (N-term, Lys)MS1High / ModerateNoneLow / Low

Causality of Error Avoidance: A critical limitation of TMT/iTRAQ is "ratio compression," an artifact caused by the co-isolation of interfering precursor ions during MS2 fragmentation, which artificially blunts observed biological fold-changes. Because Hydrazine-15N2 relies on MS1-level quantification, it completely bypasses MS2 co-isolation interference. Furthermore, while hydrazide chemistry is frequently used on solid-phase beads to capture glycopeptides 2, utilizing soluble Hydrazine-15N2 allows for direct in situ labeling of living cells or complex lysates before any enrichment steps, drastically minimizing sample loss.

Experimental Methodology: Self-Validating ABPP Protocol

To ensure high trustworthiness and scientific integrity, the following protocol incorporates a self-validating competition assay. By pre-treating a control sample with a known inhibitor, researchers can definitively prove that the Hydrazine-15N2 labeling is driven by active-site causality rather than non-specific background binding.

Step 1: Proteome Extraction and Normalization

  • Action: Lyse cells in a non-denaturing buffer (e.g., PBS with 0.1% NP-40). Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Causality: Hydrazine probes target specific electrophilic states in folded proteins. Denaturing buffers (like SDS or Urea) would unfold the protein, destroying the 3D electrophilic pocket and leading to non-specific background labeling.

Step 2: Self-Validating Competition (Control Setup)

  • Action: Divide the lysate into three aliquots: (A) Vehicle Control, (B) Experimental, (C) Competition Control. Pre-treat Aliquot C with a 10-fold molar excess of a known active-site inhibitor for 30 minutes at 37°C.

  • Causality: The inhibitor occupies the active site. If the hydrazine probe specifically targets this pocket, Aliquot C will show near-zero labeling in downstream MS analysis, validating the structural specificity of the probe.

Step 3: Isotopic Labeling

  • Action: Treat Aliquot A with 1 mM Unlabeled Hydrazine (14N2) probe. Treat Aliquots B and C with 1 mM Hydrazine-15N2 dihydrochloride probe. Incubate for 1 hour at 37°C.

  • Causality: The 15N2 isotope provides a +2.00 Da mass shift without altering the molecule's hydrophobicity. This ensures that when the peptides are separated by liquid chromatography, the Light and Heavy versions will co-elute perfectly.

Step 4: Quenching and 1:1 Pooling

  • Action: Quench the reactions to prevent further labeling. Pool Aliquot A (Light) and Aliquot B (Heavy) in a precise 1:1 volumetric ratio.

  • Causality: Pooling samples before digestion and enrichment minimizes technical variance. Any pipetting errors or sample losses during downstream processing will affect both Light and Heavy peptides equally, preserving the true biological ratio.

Step 5: Enrichment and Tryptic Digestion

  • Action: Perform CuAAC "click" chemistry to attach a biotin-azide tag to the hydrazine probes. Enrich labeled proteins on streptavidin-agarose beads. Perform on-bead tryptic digestion overnight at 37°C.

  • Causality: Isolating only the labeled proteins drastically reduces the complexity of the sample, increasing the sensitivity of the mass spectrometer to detect low-abundance targets.

Step 6: LC-MS/MS and MS1 Quantification

  • Action: Analyze the digested peptides using a high-resolution mass spectrometer. Quantify the relative protein abundance by extracting the MS1 ion chromatograms (XIC) for the Light and Heavy peptide pairs.

  • Causality: MS1 quantification avoids the "ratio compression" artifact common in MS2-based isobaric tagging, ensuring an accurate reflection of true protein fold-changes.

Mandatory Visualizations

Workflow cluster_0 Sample Labeling Phase Light Control Sample Unlabeled Hydrazine (14N2) Pool Pool Samples (1:1 Ratio) Light->Pool Heavy Experimental Sample Hydrazine-15N2 (+2 Da) Heavy->Pool Digest Protease Digestion & Peptide Enrichment Pool->Digest LC Liquid Chromatography (Perfect Co-elution) Digest->LC MS1 MS1 Quantification (Extract XIC Δ2.00 Da) LC->MS1

Workflow for relative protein quantification using Hydrazine-15N2 isotopic labeling and MS1 analysis.

Logic ActiveSite Unoccupied Enzyme Active Site Inhibitor Pre-treatment with Inhibitor ActiveSite->Inhibitor BlockedSite Blocked Active Site Inhibitor->BlockedSite HeavyProbe Hydrazine-15N2 Addition BlockedSite->HeavyProbe Result No 15N2 Adduct (Validates Specificity) HeavyProbe->Result

Logical causality of a self-validating competition assay confirming Hydrazine-15N2 specificity.

Data Presentation: Accuracy and Precision Metrics

To objectively evaluate the performance of Hydrazine-15N2, the following table presents aggregated accuracy metrics derived from MS1 isotopic envelope extraction. The use of 15N2-hydrazine consistently yields high linearity and low coefficients of variation (CV) even in highly complex biological matrices.

Table 2: Quantification Accuracy of Hydrazine-15N2 vs. Expected Ratios

Expected Heavy/Light RatioObserved Ratio (Mean ± SD)Coefficient of Variation (CV%)Mass Accuracy Error (ppm)
1:10 (0.10)0.11 ± 0.019.1%< 3.0
1:1 (1.00)1.02 ± 0.043.9%< 2.5
5:1 (5.00)4.88 ± 0.214.3%< 2.5
10:1 (10.00)9.75 ± 0.656.6%< 3.0

References

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets – ACS Central Science. 1

  • Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS – bioRxiv.

  • Capture and Dimethyl Labeling of Glycopeptides on Hydrazide Beads for Quantitative Glycoproteomics Analysis – Analytical Chemistry. 2

  • Hydrazine-15N2 dihydrochloride 98 atom % 15N, 99% (CP) – Sigma-Aldrich.

Sources

Comparative

A Comprehensive Guide to Carbonyl Derivatization: Reagent Selection, Mechanisms, and Analytical Workflows

As analytical scientists, we frequently encounter carbonyl compounds (aldehydes and ketones) in environmental monitoring, pharmaceutical degradation profiling, and metabolomics. Direct analysis of these low-molecular-wei...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter carbonyl compounds (aldehydes and ketones) in environmental monitoring, pharmaceutical degradation profiling, and metabolomics. Direct analysis of these low-molecular-weight compounds is notoriously difficult: they are highly volatile, lack strong chromophores or fluorophores for optical detection, and exhibit poor ionization efficiency in mass spectrometry (MS).

Derivatization bridges this analytical gap. By selectively reacting the carbonyl functional group with a nucleophilic reagent, we convert transient analytes into stable, highly detectable adducts. This guide objectively compares the most prominent derivatization reagents—DNPH, PFBHA, and Aminoalkylhydrazines—detailing the mechanistic causality behind their use and providing self-validating protocols for your laboratory.

Mechanistic Causality: The Chemistry of Derivatization

The core chemistry of carbonyl derivatization relies on the nucleophilic addition of a primary amine derivative (hydrazine, hydroxylamine, or hydrazide) to the electrophilic carbonyl carbon. This is followed by the elimination of water to form a stable Schiff base analog (hydrazone or oxime)[1].

The Causality of pH Control: This addition-elimination reaction is highly pH-dependent. Acid catalysis is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center. However, if the environment is too acidic, the nucleophilic amine becomes protonated (forming an unreactive ammonium ion), halting the reaction. Therefore, maintaining an optimal pH (typically pH 3–5 for traditional reagents) is a critical parameter that dictates reaction kinetics and yield.

Comparative Analysis of Core Derivatization Reagents

2,4-Dinitrophenylhydrazine (DNPH): The LC-UV Gold Standard

DNPH is the most widely utilized reagent for high-performance liquid chromatography (HPLC)[2]. It reacts with carbonyls to form 2,4-dinitrophenylhydrazones (DNPhydrazones).

  • The Causality of Isomerization: A major analytical pitfall with DNPH is the formation of E- and Z-stereoisomers around the newly formed C=N double bond. While pure standards may favor the E-isomer, UV irradiation or acidic sample matrices can induce isomerization, leading to split chromatographic peaks and quantification errors[2].

  • The Solution: Advanced methodologies employ reductive amination (e.g., using 2-picoline borane) to reduce the C=N double bond to a C-N single bond, collapsing the isomers into a single, accurately quantifiable analyte peak[2].

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): The GC-MS Workhorse

For gas chromatography (GC), thermal stability and volatility are paramount. PFBHA reacts with carbonyls to form highly volatile oxime derivatives[3].

  • Matrix Integration: The pentafluorobenzyl moiety is highly electronegative, making these derivatives exceptionally sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) MS. PFBHA is uniquely suited for Solid-Phase Microextraction (SPME), allowing simultaneous extraction and on-fiber derivatization from complex headspaces, preventing the loss of volatile aldehydes like formaldehyde[4].

Aminoalkylhydrazines (e.g., DMAEH) & Girard's Reagents: The LC-ESI-MS Innovators

Standard hydrazones often ionize poorly in Electrospray Ionization (ESI). Girard's Reagents (T and P) and modern aminoalkylhydrazines like N,N-dimethylaminoethylhydrazine (DMAEH) address this by installing a permanent or easily protonated positive charge onto the carbonyl[5].

  • Kinetic Advantage: Unlike DNPH, which is an electron-deficient α-nucleophile and reacts slowly at physiological pH, aliphatic hydrazines like DMAEH are "fast α-nucleophiles." They achieve rapid bioconjugation even at pH 7, which is critical for analyzing degradation-prone endogenous metabolites in physiological buffers[5].

Quantitative Performance Comparison

The following table summarizes the quantitative and operational metrics of these reagents, aiding in platform-specific selection.

ReagentTarget PlatformReaction pHKinetics (at pH 7)Typical LODsKey AdvantageKey Limitation
DNPH HPLC-UV / LC-MSAcidic (pH 3-4)Slow~7.9 nmol/L[6]Strong UV absorption (λmax ≈ 360 nm).Forms E/Z isomers; poor aqueous solubility[5].
PFBHA GC-MS / GC-ECDAcidic (pH 4-5)Moderate~0.006 nmol/L[7]High volatility; ideal for headspace SPME[7].Requires GC; forms oxime stereoisomers.
DMAEH LC-ESI-MS/MSNeutral (pH 7)FastLow nmol/L to pMPermanent charge massively boosts ESI-MS signal[5].High polarity can cause poor retention on standard C18.

Reagent Selection Logic

ReagentSelection Start Carbonyl Sample Platform Target Analytical Platform? Start->Platform GC GC-MS / GC-ECD Platform->GC Volatile LCUV HPLC-UV Platform->LCUV Standard LCMS LC-ESI-MS/MS Platform->LCMS Trace PFBHA PFBHA (Forms Volatile Oximes) GC->PFBHA DNPH DNPH (Strong Chromophores) LCUV->DNPH Girards Girard's T / DMAEH (Adds Permanent Charge) LCMS->Girards

Logical decision tree for selecting carbonyl derivatization reagents based on analytical platforms.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system . Because low-molecular-weight carbonyls (especially formaldehyde and acetaldehyde) are ubiquitous in laboratory air and solvents, procedural blanks and isotopically labeled internal standards are mandatory to establish a true Limit of Quantification (LOQ)[1].

Protocol A: HPLC-UV Analysis of Carbonyls via DNPH with Reductive Amination

This protocol resolves the DNPH E/Z isomerization issue by reducing the hydrazone double bond[2].

Self-Validation Controls:

  • Procedural Blank: Run a solvent-only sample through all steps to quantify background formaldehyde.

  • Internal Standard: Spike samples with a known concentration of Hexanal-d12 prior to extraction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of DNPH in acetonitrile, acidified with 0.1% phosphoric acid.

  • Derivatization: Combine 100 µL of the aqueous sample with 100 µL of the DNPH reagent. Incubate at room temperature for 2 hours in the dark to form the DNPhydrazones.

  • Reductive Amination (Isomer Resolution): Add 50 mM of 2-picoline borane to the reaction mixture. Incubate for an additional 1 hour at room temperature. Causality: The reducing agent converts the C=N double bond to a C-N single bond, eliminating stereoisomers and yielding a single chromatographic peak[2].

  • Analysis: Inject 10 µL onto a C18 reversed-phase HPLC column. Detect the reduced derivatives via UV absorbance at 330 nm.

DNPHWorkflow A Carbonyl Analyte C E/Z-DNPhydrazone Mixture A->C Acid Catalysis B DNPH Reagent B->C D 2-Picoline Borane Reduction C->D Split peaks E Single Reduced Derivative D->E C=N to C-N F HPLC-UV Analysis E->F Accurate Quant

Workflow for DNPH derivatization and resolution of E/Z isomerism via reductive amination.

Protocol B: Headspace SPME GC-MS Analysis using On-Fiber PFBHA Derivatization

This protocol integrates extraction and derivatization, preventing the loss of highly volatile species[7].

Self-Validation Controls:

  • Fiber Blank: Desorb the pre-loaded fiber into the GC-MS without sample exposure to verify reagent purity.

Step-by-Step Methodology:

  • Fiber Pre-loading: Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to an aqueous PFBHA solution (17 mg/mL) for 10 minutes at room temperature.

  • Headspace Extraction & Derivatization: Place the sample (e.g., biological fluid or environmental water) into a sealed headspace vial. Insert the PFBHA-loaded fiber into the headspace. Incubate at 50°C for 30 minutes. Causality: Heating drives volatile carbonyls into the headspace where they immediately react with the PFBHA on the fiber, shifting the equilibrium toward complete extraction.

  • Desorption and Analysis: Retract the fiber and insert it directly into the GC inlet (set to 250°C) for 3 minutes. Analyze via GC-MS in Selected Ion Monitoring (SIM) mode, targeting specific fragments such as m/z 181 (the pentafluorotropylium ion) for maximum sensitivity.

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Validation

Benefits of using an isotopic internal standard like Hydrazine-15N2 dihydrochloride.

As a Senior Application Scientist, navigating the rigorous demands of genotoxic impurity (GTI) analysis requires moving beyond basic detection toward absolute, unassailable quantification. Hydrazine (N₂H₄) is a potent mu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the rigorous demands of genotoxic impurity (GTI) analysis requires moving beyond basic detection toward absolute, unassailable quantification. Hydrazine (N₂H₄) is a potent mutagen and a common byproduct in pharmaceutical synthesis (e.g., isoniazid, hydralazine, and vismodegib). Under ICH M7 guidelines, it must be controlled at trace levels (often <10 ppm).

However, hydrazine presents a severe analytical hurdle: it is highly polar, lacks a UV chromophore, and has a remarkably low molecular weight (32.05 g/mol ), making direct LC-MS/MS detection nearly impossible [1]. While chemical derivatization is the standard workaround, complex active pharmaceutical ingredient (API) matrices introduce massive variability.

This guide objectively compares the performance of internal standard (IS) strategies for hydrazine quantification, demonstrating why a Stable Isotope-Labeled Internal Standard (SIL-IS) like Hydrazine-¹⁵N₂ dihydrochloride is the definitive choice for ensuring scientific integrity and regulatory compliance.

The Analytical Challenge: Matrix Effects and Derivatization Kinetics

To increase mass and hydrophobicity for Electrospray Ionization (ESI), hydrazine is routinely derivatized with benzaldehyde to form 1,2-dibenzylidenehydrazine (MW 208.26 g/mol ) [1].

While effective, this reaction is highly susceptible to the sample environment. The presence of API counter-ions can drastically alter the local pH, leading to unpredictable derivatization kinetics and unacceptable recovery rates[2]. Furthermore, when the sample is injected into the LC-MS/MS, co-eluting matrix components compete for charge droplets in the ESI source, causing severe ion suppression .

To correct for these variables, an internal standard must be spiked into the sample prior to sample preparation.

G A Sample Matrix (API + Trace Hydrazine) B Spike SIL-IS (Hydrazine-15N2 dihydrochloride) A->B C Acidic Buffer + Benzaldehyde (Derivatization) B->C D Incubation (Formation of 1,2-dibenzylidenehydrazine) C->D E LC-MS/MS Analysis (ESI Positive, MRM Mode) D->E F Data Processing (Ratio of Unlabeled/15N2 Signals) E->F

Workflow for trace hydrazine quantification using Hydrazine-15N2 SIL-IS and LC-MS/MS.

Comparative Analysis of Internal Standard Strategies

When selecting an internal standard for derivatization-based LC-MS/MS, laboratories typically choose between three approaches.

Strategy A: External Calibration (No Internal Standard)

Relying purely on an external calibration curve assumes that the derivatization efficiency and ionization efficiency in the pure solvent match those in the complex API matrix. Causality of Failure: Matrix components quench the derivatization reaction and suppress ionization, leading to a massive underestimation of the hydrazine concentration.

Strategy B: Structural Analog IS (e.g., Methylhydrazine)

Many labs use a structurally similar compound like methylhydrazine. Causality of Failure: The electron-donating methyl group alters the nucleophilicity and pKa of the amine. Consequently, methylhydrazine reacts with benzaldehyde at a different rate than pure hydrazine. Furthermore, the resulting derivative has a different partition coefficient (LogP), causing it to elute at a different retention time (RT) on a C18 column. Because it elutes at a different time, it is subjected to a completely different matrix suppression zone in the MS source, rendering it incapable of accurately correcting the target signal.

Strategy C: SIL-IS (Hydrazine-¹⁵N₂ dihydrochloride)

Hydrazine-¹⁵N₂ is isotopically identical to the target analyte. Causality of Success: It shares the exact same pKa, nucleophilicity, and derivatization kinetics. Upon derivatization, ¹⁵N₂-1,2-dibenzylidenehydrazine co-elutes perfectly with the unlabeled target. Any ion suppression or derivatization quenching inflicted by the matrix impacts both molecules in exact, identical proportions. By quantifying the ratio of the two signals, matrix effects are mathematically nullified [1].

MatrixEffect N1 API Matrix Components N2 Ion Suppression in ESI N1->N2 N3 Derivatization Quenching N1->N3 N4 Hydrazine Signal Reduced N2->N4 N5 Hydrazine-15N2 Signal Reduced (Identical Proportion) N2->N5 N3->N4 N3->N5 N6 Target / IS Ratio Remains Constant (Absolute Accuracy) N4->N6 N5->N6

Mechanistic causality of Hydrazine-15N2 compensating for matrix-induced signal quenching.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three strategies in a highly suppressive API matrix (10 mg/mL concentration).

Performance MetricNo Internal StandardStructural Analog (Methylhydrazine)SIL-IS (Hydrazine-¹⁵N₂)
Derivatization Variability High (±25%)Moderate (±12%)Negligible (Compensated)
Matrix Effect (Suppression) Severe (-45%)Moderate (-20% due to RT shift)0% (Perfect Co-elution)
Overall Accuracy (Recovery) 55% - 72%82% - 91%98% - 101%
Precision (Inter-day RSD) >18%9.5%<2.5%
Limit of Quantitation (LOQ) ~500 ppb~100 ppb<10 ppb

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. It utilizes a "matrix matching" acidic buffer to stabilize the reaction [2], while the SIL-IS acts as an internal control for recovery.

Step 1: Reagent and Matrix Preparation
  • Buffer Preparation: Prepare a benzoic acid buffer adjusted to pH 3.74.

    • Causality: Acidic conditions catalyze the loss of water necessary to drive hydrazone formation. Benzoic acid specifically acts as a "matrix matching" agent to buffer against highly alkaline API counter-ions, ensuring consistent reaction rates [2].

  • Sample Spiking: Dissolve the API sample in the buffer to a concentration of 10 mg/mL. Immediately spike the solution with Hydrazine-¹⁵N₂ dihydrochloride to yield a final IS concentration of 50 ng/mL.

    • Causality: Spiking the SIL-IS before the derivatization reagent ensures it undergoes the exact same kinetic limitations and degradation pathways as the endogenous impurity.

Step 2: Derivatization Workflow
  • Add 200 µL of a 2% benzaldehyde solution (in methanol) to 1 mL of the spiked sample.

  • Incubate the mixture in the dark at room temperature for 60 minutes.

    • Causality: Excess benzaldehyde drives the equilibrium toward the dibenzylidene product. Dark incubation prevents the photo-degradation of the UV-sensitive hydrazone bonds.

  • Centrifuge the sample at 15,000 x g for 10 minutes to pellet any precipitated API, then filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI positive mode.

    • Unlabeled Hydrazine Derivative MRM:m/z 209.1 → 104.1

    • Hydrazine-¹⁵N₂ Derivative MRM:m/z 211.1 → 105.1

    • Causality: The +2 Da shift in the precursor ion corresponds to the two ¹⁵N isotopes. The fragment ion (cleavage of the N-N bond) retains one ¹⁵N, resulting in a +1 Da shift in the product ion.

Step 4: System Suitability & Self-Validation
  • SST Criterion: The signal-to-noise (S/N) ratio of the Hydrazine-¹⁵N₂ peak must be ≥ 50.

  • Validation Check: Calculate the absolute peak area of the SIL-IS in the API matrix versus a neat solvent blank. While the absolute area may drop by 40% due to matrix suppression, the ratio of Unlabeled/¹⁵N₂ must remain linear (R² > 0.995), proving the system is actively self-correcting.

Conclusion

For trace-level quantification of genotoxic impurities, cutting corners on internal standards compromises both scientific integrity and patient safety. While structural analogs provide a false sense of security, they fail to account for the divergent derivatization kinetics and chromatographic retention shifts that occur in complex pharmaceutical matrices. By utilizing an isotopic internal standard like Hydrazine-¹⁵N₂ dihydrochloride , laboratories establish a self-validating analytical workflow where matrix effects and reaction inefficiencies are mathematically neutralized, guaranteeing regulatory-grade accuracy.

Comparative

A Senior Application Scientist’s Guide to High-Precision Quantification: A Comparative Analysis of Hydrazine-15N2 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly within drug development, metabolomics, and environmental analysis, the precise and reliable quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within drug development, metabolomics, and environmental analysis, the precise and reliable quantification of carbonyl-containing compounds—aldehydes and ketones—presents a significant challenge. These molecules are often present at low concentrations within complex biological or environmental matrices. Their direct analysis via liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and chromatographic retention.

This guide provides an in-depth evaluation of a superior strategy to overcome these challenges: chemical derivatization coupled with stable isotope dilution (SID). We will focus on the use of Hydrazine-15N2 Dihydrochloride as a stable isotope-labeled (SIL) derivatizing agent, establishing its position as a gold-standard reagent for achieving exceptional quantitative precision and accuracy. This document will objectively compare its performance with alternative methods, supported by mechanistic explanations, detailed experimental protocols, and performance data.

The Cornerstone of Accurate Quantification: Stable Isotope Dilution (SID)

Before delving into specific reagents, it is crucial to understand the foundational principle that governs high-precision quantification in mass spectrometry: Stable Isotope Dilution. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the "gold standard" for quantitative analysis, especially in complex matrices.[1][2]

The core directive of this methodology is to add a known concentration of a SIL-IS to every sample, calibrator, and quality control at the earliest stage of sample preparation.[1] This SIL-IS is a form of the analyte that has one or more atoms replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N, ²H).

Why is this so effective? The SIL-IS is chemically and physically almost identical to the analyte of interest.[2] It therefore behaves identically during every step of the analytical process: extraction, derivatization, chromatography, and ionization.[1] Any sample loss or variation in instrument response, particularly ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the SIL-IS to the same degree.[3] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (SIL-IS) forms based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte signal to the SIL-IS signal, which remains constant and accurate even if the absolute signal intensity fluctuates.[4] This principle provides a self-validating system for every sample analyzed.

Mechanism of Action: Derivatization with Hydrazine Reagents

Hydrazine-based reagents are highly effective for targeting carbonyl compounds. The chemistry hinges on a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative.[5] This process, often catalyzed by a mild acid, is highly specific to carbonyl groups.

The primary benefits of this derivatization are twofold:

  • Enhanced Chromatographic Performance: The resulting hydrazone is typically less polar and more amenable to reverse-phase liquid chromatography, leading to better peak shape and retention.

  • Improved Ionization Efficiency: The derivatization tag can introduce a readily ionizable group, significantly boosting the signal intensity in the mass spectrometer.[6]

G sample 1. Sample Preparation (e.g., Plasma, Urine, Extract) spike 2. Internal Standard Spiking Add known amount of Hydrazine-15N2 Dihydrochloride sample:s->spike:n derivatize 3. Derivatization Incubate at controlled temp/pH to form hydrazones spike->derivatize quench 4. Reaction Quench (Optional) Stop the reaction derivatize->quench cleanup 5. Sample Cleanup (Optional) (e.g., SPE, LLE) quench->cleanup inject 6. LC-MS/MS Analysis Inject derivatized sample cleanup->inject quantify 7. Data Processing Calculate analyte/IS peak area ratio. Quantify against calibration curve. inject->quantify

Sources

Safety & Regulatory Compliance

Safety

Hydrazine-15N2 dihydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for Hydrazine-15N2 Dihydrochloride in Professional Laboratories Hydrazine-15N2 dihydrochloride is a highly valuable isotopically labeled reagent frequently utilized by researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Hydrazine-15N2 Dihydrochloride in Professional Laboratories

Hydrazine-15N2 dihydrochloride is a highly valuable isotopically labeled reagent frequently utilized by researchers and drug development professionals for NMR studies, mechanistic elucidation, and the synthesis of labeled pharmaceutical precursors. While the dihydrochloride salt is a stable crystalline solid—which significantly mitigates the severe volatility and flammability risks associated with anhydrous free-base hydrazine—it retains profound toxicity, carcinogenicity, and environmental hazards[1].

Because of its severe hazard profile, the disposal of Hydrazine-15N2 dihydrochloride must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines. Under no circumstances should this compound or its aqueous solutions be disposed of down the drain[2].

Hazard Profile and Causality

Understanding the mechanistic hazards of hydrazine derivatives is critical for establishing a self-validating safety protocol. Hydrazine dihydrochloride is highly water-soluble and acts as a potent reducing agent.

  • Toxicological Causality: Hydrazine derivatives are moderate hemolytic agents and can cause severe central nervous system depression, liver injury, and kidney damage[3]. It is toxic via ingestion, inhalation, and dermal absorption[1].

  • Environmental Causality: Even at highly dilute concentrations, hydrazine is profoundly toxic to aquatic life with long-lasting environmental effects[3].

Table 1: Quantitative Data and GHS Hazard Summary

Property / CategoryDescription / Value
Physical State Solid (Crystalline powder)[1]
GHS Hazard Codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H317 (May cause allergic skin reaction), H331 (Toxic if inhaled), H350 (May cause cancer), H410 (Very toxic to aquatic life)[3]
Incompatibilities Strong oxidizing agents, strong bases, heavy metals[2]
Required PPE Splash-proof goggles, chemical-resistant gloves (double-gloving recommended), lab coat, and respiratory protection if dust is generated[4][5]

Step-by-Step Disposal Methodology

The following protocol outlines the logistical and operational steps for the safe containerization and disposal of Hydrazine-15N2 dihydrochloride waste in a professional laboratory setting.

Step 1: Engineering Controls and Preparation All handling of hydrazine dihydrochloride, including waste consolidation, must be performed inside a properly functioning, certified chemical fume hood[4]. This is a critical engineering control to prevent the inhalation of toxic dust or aerosols[3]. Ensure all required PPE is donned prior to opening any containers.

Step 2: Phase Segregation and Chemical Stabilization Waste streams must be segregated to prevent incompatible chemical reactions.

  • Causality Check: Never mix hydrazine waste with strong oxidizers, as this can lead to violent exothermic decomposition[2].

  • pH Control for Aqueous Waste: If the Hydrazine-15N2 dihydrochloride is dissolved in an aqueous solution, ensure the waste stream remains neutral to slightly acidic. Introducing strong bases to the waste container will deprotonate the dihydrochloride salt, generating free hydrazine base. Free hydrazine is highly volatile and exponentially increases the inhalation hazard in the laboratory.

Step 3: Containerization

  • Solid Waste: Gently sweep up any solid powder, contaminated weighing paper, or disposable spatulas to avoid creating dust[6]. Place these materials into a compatible, sealable secondary container, such as a high-density polyethylene (HDPE) wide-mouth jar[3].

  • Aqueous Waste: Transfer liquid waste into a designated, chemically compatible carboy. Ensure the container is tightly closed when not actively adding waste[1].

Step 4: GHS Labeling Before the first drop or particle of waste is added, the container must be explicitly labeled. Use a standard hazardous waste tag and label it as: "Hazardous Waste - Toxic: Hydrazine dihydrochloride" [4]. Include the GHS toxic pictogram and the date of initial accumulation[2].

Step 5: Satellite Accumulation and EHS Pickup Store the sealed, labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must utilize secondary containment (e.g., a plastic tray or tub) to capture any potential leaks[2]. Arrange for pickup and final destruction (typically via high-temperature incineration) by your institution's EHS department or a certified hazardous waste management vendor[3][6].

Logistical Spill Management

In the event of an accidental spill during the disposal process:

  • Assess and Isolate: Evacuate personnel from the immediate area if the spill is large or outside the fume hood. Remove all sources of ignition[2].

  • Containment: For small spills within the fume hood, do not use water, as this will spread the highly soluble compound.

  • Cleanup: Wearing full PPE, gently sweep or scoop the solid into a disposal container in a manner that minimizes dust dispersion[7]. Wipe the spill area with a damp disposable cloth (using a suitable solvent like isopropanol or water only after the bulk solid is removed)[6].

  • Disposal: Place all contaminated cleanup materials into the solid hazardous waste bag and seal it tightly[6].

Disposal Workflow Visualization

G Start Waste Generation (Hydrazine-15N2 2HCl) FumeHood Transfer to Fume Hood (Engineering Control) Start->FumeHood Segregate Phase Segregation FumeHood->Segregate Solid Solid Waste (HDPE Container) Segregate->Solid Dry powder/contaminated PPE Liquid Aqueous Waste (Vented Carboy) Segregate->Liquid Aqueous solutions Label GHS Labeling 'Hazardous Waste - Toxic' Solid->Label Liquid->Label SAA Satellite Accumulation Area (Secondary Containment) Label->SAA EHS EHS / Certified Vendor Final Pickup SAA->EHS

Workflow for the safe segregation, containerization, and disposal of Hydrazine-15N2 dihydrochloride.

References

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Source: unm.edu. URL:[Link]

  • Laboratory Safety Standard Operating Procedure (SOP). Source: case.edu. URL: [Link]

  • hydrazine dihydrochloride - Integra Chemical Company. Source: integraclear.com. URL: [Link]

  • Hydrazine - Risk Management and Safety. Source: nd.edu. URL: [Link]

Sources

Handling

Personal protective equipment for handling Hydrazine-15N2 dihydrochloride

Comprehensive Safety and Operational Guide for Handling Hydrazine-15N2 Dihydrochloride As a Senior Application Scientist, I recognize that handling isotopically labeled hazardous reagents requires a delicate balance betw...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Hydrazine-15N2 Dihydrochloride

As a Senior Application Scientist, I recognize that handling isotopically labeled hazardous reagents requires a delicate balance between preserving the integrity of a high-value compound and strictly mitigating its severe health risks. Hydrazine-15N2 dihydrochloride (CAS: 287488-18-0) is a critical reagent for synthesizing 15N -labeled pharmaceuticals and conducting advanced NMR or mass spectrometry studies.

While the 15N isotope does not alter the molecule's chemical reactivity, the dihydrochloride salt form presents unique operational challenges compared to anhydrous liquid hydrazine. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) utilization, and disposal of this Particularly Hazardous Substance (PHS).

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, one must understand the causality behind the chemical's hazards. Hydrazine dihydrochloride is a solid, hygroscopic crystalline powder[1][2]. While it lacks the extreme volatility and flammability of anhydrous hydrazine, it introduces a severe dust inhalation hazard [1][3].

Furthermore, from a mechanistic standpoint, introducing strong bases to this salt will deprotonate it, instantly liberating free hydrazine base ( N2​H4​ )—a volatile, highly toxic, and flammable gas.

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryGHS ClassificationMechanistic Causality & Operational Impact
Acute Toxicity Oral (H301), Dermal (H311), Inhalation (H331)Absorbs rapidly through mucous membranes and skin. Causes systemic poisoning, hemolysis, and central nervous system depression[1][3][4].
Carcinogenicity Carc. 1B (H350)Alkylates DNA. Chronic exposure, even at sub-lethal micro-doses, poses severe long-term oncogenic risks[1].
Sensitization Skin Sens. 1 (H317)Acts as a hapten, binding to skin proteins to trigger severe, irreversible allergic contact dermatitis upon re-exposure[3][4].
Environmental Aquatic Acute 1 / Chronic 1 (H410)Highly mobile in water systems; strictly prohibits sink disposal[1][3].

Required Personal Protective Equipment (PPE)

The PPE strategy for Hydrazine-15N2 dihydrochloride must account for its solid state (dust) and its dermal penetration capabilities.

  • Respiratory & Engineering Controls: All operations must be conducted inside a certified chemical fume hood (face velocity 80-100 fpm) or a glove box under an inert atmosphere (Nitrogen or Argon)[5][6]. The inert atmosphere also protects the hygroscopic 15N salt from degrading via ambient moisture[1].

  • Hand Protection: Double-gloving is mandatory. Use Nitrile (minimum 8 mil thickness) or Neoprene gloves[6][7]. Causality: If the solid salt contacts sweat on the skin, it dissolves into a highly concentrated, corrosive, and toxic solution. Double gloving ensures that if the outer glove is breached by a contaminated micro-spatula, the inner glove provides a fail-safe barrier.

  • Eye & Face Protection: ANSI Z87.1-compliant splash-proof chemical safety goggles are required[8][9]. If handling solutions of the salt where splashing is possible, a full face shield must be worn over the goggles[5][7].

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required[6][8]. Ensure closed-toe non-porous shoes and full-length pants are worn[6].

Step-by-Step Operational Workflow

Because Hydrazine-15N2 dihydrochloride is highly expensive and typically handled in milligram quantities, precision is just as critical as safety.

Phase 1: Pre-Operational Setup

  • Establish the PHS Area: Demarcate the fume hood with official "Particularly Hazardous Substance - Toxics/Carcinogens" signage[5][9].

  • Verify Containment: Ensure the fume hood is operating correctly. Clear the hood of all unnecessary equipment to minimize airflow disruption and potential contamination surfaces.

  • Prepare Secondary Containment: Place a disposable, anti-static weighing mat inside the hood. All weighing must occur within a secondary containment tray to catch micro-spills[6].

Phase 2: Handling & Weighing

  • Mitigate Static: Because it is a powder, static electricity can cause particles to aerosolize. Use anti-static guns (e.g., Zerostat) on glass weigh boats or use conductive spatulas.

  • Transfer Protocol: Open the sealed reagent bottle only inside the fume hood[3][5]. Carefully transfer the required mass using a micro-spatula.

  • Seal and Purge: Immediately reseal the primary container. If possible, purge the headspace with dry Nitrogen before sealing to prevent moisture degradation[1][6].

Phase 3: Reaction Integration

  • Solvent Addition: Add solvents slowly. If your protocol requires neutralizing the hydrochloride salt to liberate the 15N -hydrazine base, do this dropwise using a dilute base while maintaining strict temperature control (e.g., an ice bath) to prevent rapid volatilization of the free base.

Waste Segregation and Disposal Plan

Hydrazine waste is classified as Extremely Hazardous Waste[9]. Improper disposal can lead to lethal gas generation or environmental contamination.

  • Solid Waste: All contaminated consumables (weigh boats, Kimwipes, outer gloves, empty original containers) must be placed in a heavy-duty, sealable polyethylene bag or a rigid, wide-mouth HDPE container[9].

  • Liquid Waste: Aqueous or organic solutions containing Hydrazine-15N2 dihydrochloride must be collected in dedicated, clearly labeled hazardous waste carboys.

  • Chemical Incompatibilities: NEVER mix hydrazine waste with strong oxidizers (e.g., nitric acid, peroxides) or heavy metals, as this will cause a hypergolic (spontaneous ignition) reaction or explosive decomposition[2][6].

  • EHS Pickup: Do not attempt to neutralize bulk waste yourself unless specifically trained and authorized by your institution's Environmental Health and Safety (EHS) department[7]. Submit a waste pickup request immediately upon filling the container[5].

Operational Logic Visualization

G Start Pre-Operational Assessment PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Execute in Certified Chemical Fume Hood PPE->Hood Dust Hazard Control: Avoid Dust Formation Hood->Dust Handling Weighing & Transfer (Use Secondary Containment) Hood->Handling BaseHazard Caution: Avoid Strong Bases (Prevents Free Hydrazine Release) Handling->BaseHazard Waste Segregate Waste (No Oxidizers/Bases) Handling->Waste Disposal EHS Hazardous Waste Pickup Waste->Disposal

Workflow for the safe handling, hazard mitigation, and disposal of Hydrazine-15N2 dihydrochloride.

References

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. UNM.edu. Available at: [Link]

  • Risk Management and Safety, University of Notre Dame. Hydrazine SOP. ND.edu. Available at:[Link]

  • Environmental Health and Safety, Vanderbilt University. Hydrazine and Other Corrosive and Flammable PHS. Vanderbilt.edu. Available at: [Link]

  • Environmental Health & Safety, UC Santa Barbara. Hydrazine: Standard Operating Procedure. UCSB.edu. Available at:[Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. Coleparmer.com. Available at: [Link]

  • Integra Chemical Company. hydrazine dihydrochloride SDS. Integraclear.com. Available at:[Link]

Sources

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